molecular formula C7H5FN2 B053940 2-Amino-3-fluorobenzonitrile CAS No. 115661-37-5

2-Amino-3-fluorobenzonitrile

Cat. No.: B053940
CAS No.: 115661-37-5
M. Wt: 136.13 g/mol
InChI Key: UNISSOLHERSZOW-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzonitrile is a versatile fluorinated aniline derivative and a privileged scaffold in advanced chemical synthesis. Its structure, featuring an electron-withdrawing fluorine atom and a nitrile group ortho to an amine functionality, makes it a highly valuable building block for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The primary research applications of this compound include its role as a key intermediate in the synthesis of kinase inhibitors, where the fluorine atom can modulate the molecule's electronic properties, bioavailability, and metabolic stability through strategic bioisosteric replacement. The amino and nitrile groups serve as orthogonal handles for further derivatization, enabling participation in palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) and cyclization reactions to form nitrogen-containing heterocycles such as quinazolines, benzimidazoles, and other fused ring systems common in drug discovery. Researchers value this compound for its ability to impart specific physicochemical properties to target compounds, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNISSOLHERSZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382631
Record name 2-Amino-3-fluorobenzonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115661-37-5
Record name 2-Amino-3-fluorobenzonitrile
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Record name 2-Amino-3-fluorobenzonitrile
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Foundational & Exploratory

Technical Monograph: 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Amino-3-fluorobenzonitrile .

CAS Number: 115661-37-5 Chemical Formula: C₇H₅FN₂ Molecular Weight: 136.13 g/mol

Executive Summary

This compound is a high-value fluorinated building block used extensively in the synthesis of fused heterocyclic systems, particularly quinazolines , benzimidazoles , and indoles . Its strategic importance in drug discovery stems from the "fluorine effect"—the ability of the C-3 fluorine atom to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity, and ligand-protein binding interactions without significantly altering steric bulk. This compound serves as a critical intermediate for developing kinase inhibitors (e.g., MEK, EGFR) and other small-molecule therapeutics.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name This compound
CAS Number 115661-37-5
Appearance Off-white to pale beige crystalline powder
Melting Point 127–131 °C
Boiling Point ~256 °C (Predicted)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Conjugate Acid) ~0.5 (Weakly basic amine due to EWG nitrile/fluorine)
InChI Key UNISSOLHERSZOW-UHFFFAOYSA-N

Synthetic Route: Regioselective SNAr

The industrial standard for synthesizing this compound relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluorobenzonitrile.

Reaction Logic

The starting material, 2,3-difluorobenzonitrile , possesses two fluorine atoms. The fluorine at the C-2 position is highly activated for nucleophilic attack because it is ortho to the strongly electron-withdrawing nitrile (-CN) group. The fluorine at C-3 is meta to the nitrile and significantly less reactive. This electronic differentiation ensures high regioselectivity for the 2-amino product.

Experimental Protocol
  • Reagents: 2,3-Difluorobenzonitrile (1.0 equiv), Ammonia (NH₃) gas or aqueous NH₄OH, Ethanol (solvent).

  • Setup: High-pressure autoclave (due to ammonia volatility and activation energy).

  • Procedure:

    • Charge the autoclave with 2,3-difluorobenzonitrile dissolved in ethanol.

    • Saturate the solution with anhydrous ammonia gas or add concentrated aqueous ammonia.

    • Heat the reaction mixture to 140°C for 8–12 hours . The internal pressure will rise significantly (approx. 200 psi).

    • Workup: Cool to ambient temperature. Vent excess ammonia. Concentrate the solvent in vacuo.

    • Purification: Dissolve residue in water/ethyl acetate. Extract, wash with brine, and dry over MgSO₄. Recrystallize from isohexane/ethanol to yield off-white crystals.

  • Yield: Typically 50–75%.

Synthesis SM 2,3-Difluorobenzonitrile (C2-F is activated) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (C2) Reagent NH3 / EtOH 140°C, Autoclave Product This compound (Target) Intermediate->Product -HF (Elimination)

Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr). The nitrile group directs the ammonia attack to the C-2 position.

Application in Drug Discovery: The Quinazoline Scaffold

A primary application of this compound is the construction of 8-fluoro-4(3H)-quinazolinones , a pharmacophore found in numerous kinase inhibitors (e.g., EGFR, VEGFR inhibitors).

Why this Scaffold?

The 8-fluoro substitution (derived from the 3-fluoro on the starting material) is critical. It often improves the metabolic stability of the drug by blocking the C-8 position from enzymatic oxidation and can induce a conformational lock that improves binding affinity in the ATP-binding pocket of kinases.

Synthesis Protocol: Niementowski Quinazoline Synthesis (Modified)

This protocol describes the condensation of this compound with formamide or an amidine to form the quinazoline core.

  • Reagents: this compound (1.0 equiv), Formamidine acetate (1.5 equiv) or Formic acid/H₂SO₄.

  • Conditions: Reflux at 120–140°C.

  • Step-by-Step:

    • Mix this compound with formamidine acetate in 2-methoxyethanol.

    • Heat to reflux for 6–12 hours. The amino group attacks the electrophilic amidine carbon, followed by cyclization onto the nitrile carbon.

    • Mechanistic Insight: The nitrile group is hydrolyzed/attacked to form the pyrimidine ring of the quinazoline system.

    • Isolation: Cool the mixture. The product, 8-fluoroquinazolin-4(3H)-one , typically precipitates. Filter and wash with cold ethanol.

Workflow Visualization

Application Start This compound Step1 Cyclocondensation (w/ Formamidine or Urea) Start->Step1 Reflux Core 8-Fluoroquinazolin-4(3H)-one Scaffold Step1->Core Ring Closure Drugs Kinase Inhibitors (EGFR/MEK Targets) Core->Drugs SAR Optimization (R-group substitution)

Caption: Transformation of the nitrile precursor into the bioactive quinazoline scaffold used in oncology therapeutics.

Handling & Safety (EHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed. Incompatible with strong oxidizing agents and strong acids.

References

  • Smolecule . This compound Product Profile. Retrieved from .

  • Thermo Fisher Scientific . Safety Data Sheet: this compound. Retrieved from .

  • ECHEMI . Synthesis and Manufacturing Process of this compound. Retrieved from .

  • National Institutes of Health (NIH) . Quinazoline Synthesis via 2-Aminobenzonitriles. PMC Articles on Kinase Inhibitor Scaffolds. Retrieved from .

  • Guidechem . Technical Specifications and Synthesis Methods. Retrieved from .

An In-Depth Technical Guide to 2-Amino-3-fluorobenzonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorobenzonitrile is a strategically important chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring an amino group, a nitrile functionality, and a fluorine atom on a benzene ring, makes it a versatile scaffold for the construction of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activity. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical research.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
Molecular Weight 136.13 g/mol [2][3]
Exact Mass 136.043671 Da[2]
Molecular Formula C₇H₅FN₂[4][5]
CAS Number 115661-37-5[3][6]
Appearance Off-white to green-tinted white solid[2]
Boiling Point 252.3°C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 106.4 ± 23.2 °C[2]
Vapor Pressure 0.019 mmHg at 25°C[2]
XLogP3 1.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Synthetic Pathway from 2,3-Difluorobenzonitrile

A common and efficient method involves the nucleophilic aromatic substitution of 2,3-difluorobenzonitrile with ammonia.

Synthesis_of_2_Amino_3_fluorobenzonitrile start 2,3-Difluorobenzonitrile product This compound start->product Nucleophilic Aromatic Substitution reagent Ammonia (in Ethanol) reagent->product conditions Heat (e.g., 140°C in autoclave) conditions->product Reactivity_of_2_Amino_3_fluorobenzonitrile cluster_amino Amino Group Reactions cluster_nitrile Nitrile Group Reactions cluster_fused Fused Heterocycle Synthesis start This compound acylation Acylation start->acylation Acylating Agent alkylation Alkylation start->alkylation Alkylating Agent diazotization Diazotization -> Sandmeyer Reactions start->diazotization NaNO₂, H⁺ hydrolysis Hydrolysis -> Carboxylic Acid start->hydrolysis H₃O⁺, heat reduction Reduction -> Amine start->reduction Reducing Agent (e.g., LiAlH₄) cycloaddition Cycloaddition start->cycloaddition Dienophile quinazolines Quinazolines start->quinazolines Intramolecular Cyclization Precursor pyrimidines Pyrimidines triazoles Triazoles

Sources

Technical Guide: Synthesis Pathways for 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

2-Amino-3-fluorobenzonitrile (CAS 148403-49-4) is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., MEK, EGFR) and fused heterocyclic systems like quinazolines and indoles. Its unique substitution pattern—an electron-withdrawing nitrile ortho to an electron-donating amine, flanked by a fluorine atom—imparts specific electronic properties that modulate binding affinity and metabolic stability.

This guide details three distinct synthesis pathways, selected based on scale, purity requirements, and starting material availability.

Retrosynthetic Analysis

The synthesis of this compound can be disconnected into three primary logic streams:

  • Rearrangement Strategy: Exploiting the pre-existing ortho-relationship in isatin derivatives.

  • Nucleophilic Substitution (SNAr): Leveraging the fluorine-activated nitrile core.

  • Transition Metal Catalysis: Installing the nitrile group on a halogenated aniline.

Retrosynthesis Target This compound (Target) Isatin 7-Fluoroisatin (Rearrangement Precursor) Target->Isatin  Beckmann-type  Fragmentation DFBN 2,3-Difluorobenzonitrile (S_NAr Precursor) Target->DFBN  Regioselective  Amination Aniline 2-Bromo-6-fluoroaniline (Cyanation Precursor) Target->Aniline  Pd-Catalyzed  Cyanation

Figure 1: Retrosynthetic disconnections showing the three primary synthetic routes.

Part 2: Detailed Synthesis Protocols

Method A: Thermal Rearrangement of 7-Fluoroisatin Oxime

Best For: High-purity laboratory synthesis; avoids regioselectivity issues.

This method is arguably the most robust for small-to-medium scale preparation. It utilizes 7-fluoroisatin, which already possesses the correct substitution pattern. The reaction proceeds via the formation of an oxime followed by a thermal Beckmann-type fragmentation, releasing CO₂ to yield the nitrile.

Mechanism:

  • Condensation: Hydroxylamine condenses with the C3 ketone of isatin.

  • Fragmentation: Under high heat (180°C), the oxime undergoes rearrangement/decarboxylation to form the ortho-aminobenzonitrile.

Protocol:

  • Oxime Formation:

    • Dissolve 7-fluoroisatin (1.0 eq) in ethanol/water.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux for 2 hours. Cool, filter the precipitate, and dry to obtain (Z)-7-fluoro-3-(hydroxyimino)indolin-2-one.

  • Pyrolysis:

    • Dissolve the dried oxime in a high-boiling solvent like DMF or DMAc (0.5 M concentration).

    • Heat the solution to 180°C for 3 hours. Monitor by TLC or HPLC for the disappearance of the oxime.

    • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1] Wash organics with brine, dry over MgSO₄, and concentrate.[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as an off-white solid.

Key Insight: This route guarantees the position of the fluorine relative to the amine, as the carbon skeleton is not rearranged, only truncated.

Method B: Regioselective SNAr on 2,3-Difluorobenzonitrile

Best For: Industrial scale-up; cost-effective.

This route relies on the differential reactivity of the two fluorine atoms in 2,3-difluorobenzonitrile. The fluorine at C2 is ortho to the strong electron-withdrawing nitrile group, making it significantly more electrophilic than the C3 fluorine (which is meta to the nitrile).

Reaction Scheme:



Protocol:

  • Charge: Load 2,3-difluorobenzonitrile (1.0 eq) into a high-pressure autoclave.

  • Reagent: Add Ethanol saturated with Ammonia gas (excess, ~10 eq). Alternatively, use aqueous ammonium hydroxide, though solubility may reduce rate.

  • Reaction: Seal the autoclave and heat to 140°C . The internal pressure will rise (approx. 200 psi). Maintain for 8–12 hours.

  • Workup:

    • Cool to ambient temperature and vent excess ammonia carefully (scrubber required).

    • Evaporate the solvent to dryness.

    • Resuspend the residue in water and extract with dichloromethane or diethyl ether.

  • Purification: The crude product often contains trace 3-amino-2-fluorobenzonitrile (regioisomer). Purify via recrystallization from isohexane or toluene, or use column chromatography if high purity (>99%) is required.

Data Summary:

ParameterValueNotes
Precursor 2,3-DifluorobenzonitrileCommercially available in bulk
Reagent NH₃ / EtOHExcess required to drive kinetics
Temp/Time 140°C / 8hHigh activation energy barrier
Yield 50–78%Dependent on purification loss
Method C: Pd-Catalyzed Cyanation of 2-Bromo-6-fluoroaniline

Best For: Medicinal chemistry libraries; late-stage functionalization.

When the aniline functionality is already present (or protected), installing the nitrile via transition metal catalysis is a powerful strategy. This avoids harsh thermal conditions and uses milder catalytic cycles.[3][4]

Protocol:

  • Reagents: Combine 2-bromo-6-fluoroaniline (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Zinc dust (0.1 eq) in dry DMF.

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and dppf (4 mol%) or Xantphos.

  • Conditions: Sparge with Nitrogen for 15 mins. Heat to 100–120°C for 16 hours.

  • Workup:

    • Cool and quench with water/ammonium hydroxide (to complex copper/zinc salts).

    • Extract with EtOAc.

    • Critical Step: The zinc salts can form emulsions. Filtering through Celite helps.

  • Purification: Silica gel chromatography.

Cyanation Start 2-Bromo-6-fluoroaniline Cat Pd(0) / Ligand Oxidative Addition Start->Cat Inter Pd(II)-Ar Complex Cat->Inter Trans Transmetallation Zn(CN)2 Inter->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Cat Regenerate Pd(0) Product This compound RedElim->Product

Figure 2: Catalytic cycle for the cyanation of aryl halides.

Part 3: Process Safety & Impurity Profile

Hazard Identification (GHS):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[5]

  • H319: Causes serious eye irritation.[5][6][7]

  • Signal Word: Warning.

Critical Impurities:

  • Regioisomer (Method B): 3-Amino-2-fluorobenzonitrile. Difficult to separate; requires high-performance silica or careful crystallization.

  • Hydrolysis Byproduct: 2-Amino-3-fluorobenzamide. Formed if moisture is present during high-temp steps (Method A/B).

  • Heavy Metals (Method C): Palladium/Zinc residues must be scavenged (e.g., using QuadraSil) to meet pharmaceutical specifications (<10 ppm).

Handling Protocols:

  • Cyanide Safety: Method C uses Zn(CN)₂, which releases HCN upon contact with acid. Keep pH basic/neutral. Store in a locked cabinet.

  • Ammonia Pressure: Method B involves high-pressure autoclaves. Ensure burst disks are rated correctly and perform leak tests before heating.

References

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis by Cyanation. Retrieved October 26, 2023, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling procedures for 2-Amino-3-fluorobenzonitrile (CAS No. 115661-37-5). As a key building block in medicinal chemistry and materials science, the unique reactivity of this compound, stemming from its amino, nitrile, and fluorinated aromatic functionalities, necessitates a robust understanding of its hazard profile to ensure safe laboratory practice.[1][2] This document moves beyond mere procedural lists to explain the causality behind safety measures, grounding every recommendation in authoritative data to foster a self-validating system of laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical and a clear understanding of its physical properties.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 115661-37-5[3]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [5]
Appearance Off-white to light brown solid powder[4][6]
Melting Point 127-131 °C[4]
Boiling Point Data not available[4]
Purity Typically ≥95%[5]

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Understanding these classifications is critical as it informs the specific risks associated with exposure and dictates the necessary control measures.

The compound is categorized as a toxic solid.[3][5] The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation. It is also a significant irritant to the skin, eyes, and respiratory system.[3]

GHS ClassificationHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: Synthesized from Fisher Scientific Safety Data Sheet.[3]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is paramount. The hierarchy of controls should always be applied, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Control Measures Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Primary barrier) Administrative Administrative Controls (Procedural rules) Engineering->Administrative Supplemented by FumeHood Certified Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Final barrier) Administrative->PPE Supplemented by SOP Standard Operating Procedures (SOPs) Administrative->SOP Goggles Chemical Safety Goggles (EN166) PPE->Goggles Ventilation Adequate General Ventilation Training Mandatory Safety Training Signage Hazard Area Signage Gloves Nitrile Gloves (or other resistant material) Coat Lab Coat Respirator NIOSH/MSHA Approved Respirator (if needed)

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or fumes.[3][7] Ensure the fume hood has adequate airflow.

Administrative Controls:

  • Safe Work Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands and any exposed skin thoroughly after handling.[3]

  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this compound before commencing work.

Personal Protective Equipment (PPE): The selection of PPE is the final line of defense and must be appropriate for the tasks being performed.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3] Contaminated clothing should be removed immediately and laundered before reuse.[7]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][8]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for the routine laboratory handling of solid this compound.

1. Preparation: a. Confirm functionality of the chemical fume hood and any other necessary equipment. b. Don all required PPE: lab coat, chemical safety goggles, and compatible gloves. c. Designate a specific area within the fume hood for handling the compound. d. Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents within the designated area. e. Have spill cleanup materials readily available.

2. Weighing and Transfer: a. Perform all weighing and transfer operations within the fume hood to contain any dust. b. Use a spatula to carefully transfer the solid. Avoid generating dust.[7] c. If transferring to a reaction vessel, do so slowly and carefully. d. Immediately and securely close the container after dispensing the required amount.[7]

3. Post-Handling and Cleanup: a. Decontaminate all non-disposable equipment that came into contact with the chemical. b. Wipe down the designated work area within the fume hood. c. Dispose of all contaminated disposable items (e.g., weigh boats, gloves) in a designated, sealed hazardous waste container.[3] d. Wash hands thoroughly with soap and water after removing gloves.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a well-ventilated, cool, and dry place.[3][7] Keep containers tightly closed to prevent moisture ingress and contamination.[3][7] The storage area should be locked up or otherwise secured.[3][8]

  • Incompatible Materials: Avoid contact with strong acids.[3] The amino group can react exothermically with acids. While detailed reactivity data is limited, it is prudent to also avoid strong oxidizing agents.

Section 6: Emergency Protocols

Immediate and appropriate response to an emergency is critical. All personnel must be familiar with these procedures.

Emergency_Response_Flowchart cluster_Spill Spill Response cluster_Exposure Personnel Exposure Start Emergency Event (Spill, Exposure, Fire) Spill_Assess Assess Spill Size & Location Start->Spill_Assess Exposure_Route Identify Route of Exposure Start->Exposure_Route Spill_Minor Minor Spill (Inside Fume Hood) Spill_Assess->Spill_Minor Minor Spill_Major Major Spill (Outside Containment) Spill_Assess->Spill_Major Major Spill_Cleanup Cleanup Procedure: - Wear full PPE - Avoid generating dust - Use dry cleanup (sweep/vacuum) - Place in sealed waste container Spill_Minor->Spill_Cleanup Spill_Evacuate Evacuate Area Alert Emergency Services Spill_Major->Spill_Evacuate Inhalation Inhalation Exposure_Route->Inhalation Skin_Contact Skin Contact Exposure_Route->Skin_Contact Eye_Contact Eye Contact Exposure_Route->Eye_Contact Ingestion Ingestion Exposure_Route->Ingestion Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Inhalation_Action Skin_Action Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Skin_Contact->Skin_Action Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Seek medical attention. Eye_Contact->Eye_Action Ingestion_Action Rinse mouth. Call a POISON CENTER or doctor. Do NOT induce vomiting. Ingestion->Ingestion_Action

Sources

Technical Whitepaper: Chemo-Stability Profile of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical stability profile of 2-Amino-3-fluorobenzonitrile (CAS 148991-61-9). It is designed for process chemists and analytical scientists optimizing synthetic routes for pharmaceutical actives, such as Vonoprazan.

Executive Summary

This compound (2A3FBN) is a critical trisubstituted benzene intermediate. Its stability is governed by the electronic push-pull relationship between the electron-withdrawing nitrile/fluorine groups and the electron-donating amino group. While chemically robust under ambient conditions, it exhibits distinct sensitivities to hydrolytic stress (acid/base) and oxidative photolysis .

This guide details the mechanistic underpinnings of these instabilities and provides self-validating experimental protocols to quantify degradation in a drug development context.

Molecular Architecture & Reactivity Profile

To predict stability, we must first analyze the electronic environment of the benzene ring.

SubstituentPositionElectronic Effect (Hammett)Stability Impact
Nitrile (-CN) C-1Electron Withdrawing (Inductive/Resonance)Susceptible to hydrolysis; activates ring for nucleophilic attack.
Amino (-NH₂) C-2Electron Donating (Resonance)Passivates the ring against

at C-3; susceptible to oxidation (N-oxide/diazo).
Fluorine (-F) C-3Electron Withdrawing (Inductive)Strong C-F bond (approx. 116 kcal/mol); generally stable but modulates pKa of the amine.
The "Ortho-Effect" and Steric Crowding

The 1,2,3-substitution pattern creates a sterically crowded environment. The amino group at C-2 is flanked by a nitrile and a fluorine atom.

  • Hydrolytic Shielding: The bulky amino group provides partial steric protection to the nitrile carbon, potentially slowing hydrolysis rates compared to unsubstituted benzonitriles.

  • Intramolecular Interaction: Potential hydrogen bonding between the amine protons and the fluorine/nitrile lone pairs can stabilize the ground state, raising the activation energy required for degradation reactions.

Critical Stability Parameters & Degradation Pathways

Hydrolytic Degradation (Nitrile Hydrolysis)

The primary degradation vector is the hydrolysis of the nitrile group. While the C-2 amino group deactivates the nitrile electrophilically via resonance donation, strong acidic or basic conditions will force conversion.

  • Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
  • Risk Factor: High. Process solvents containing residual water or non-anhydrous acids/bases will drive this impurity formation.

Oxidative Instability (Aniline Oxidation)

Anilines are notorious for "darkening" upon storage. This is due to the formation of trace azo-dimers or quinone-imine species.

  • Mechanism: Radical abstraction of an amine proton followed by coupling.

  • Visual Indicator: Change from off-white/pale yellow solid to brown/black oil or solid.

Photostability

The conjugated


-system of the aminobenzonitrile absorbs in the UV region. High-energy photons can cleave the N-H bond, generating radicals that accelerate oxidative degradation.
Visualization: Degradation Mechanics

The following diagram illustrates the causal pathways for 2A3FBN degradation.

G Parent This compound (Parent) Amide 2-Amino-3-fluorobenzamide (Primary Degradant) Parent->Amide Hydrolysis (H+/OH-) + H2O Azo Azo-Dimer / Polymers (Oxidative) Parent->Azo Oxidation (O2/UV) Radical Coupling Acid 2-Amino-3-fluorobenzoic Acid (Secondary Degradant) Amide->Acid Hydrolysis (Strong) - NH3

Figure 1: Primary degradation pathways. Hydrolysis proceeds stepwise to the acid, while oxidation leads to polymerization.

Experimental Protocols: Stress Testing

To validate the stability of your specific lot of 2A3FBN, execute the following Forced Degradation Protocol . This is designed to be self-validating: if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method is capturing unknown volatile degradants.

Protocol: Hydrolytic Stress (Acid/Base)

Objective: Determine susceptibility of the nitrile group to hydrolysis.

  • Preparation: Prepare a 1.0 mg/mL solution of 2A3FBN in Acetonitrile:Water (50:50).

  • Acid Stress: Add 1.0 N HCl to reach pH 1-2. Reflux at 60°C for 4 hours.

  • Base Stress: Add 1.0 N NaOH to reach pH 12-13. Reflux at 60°C for 4 hours.

  • Quenching: Neutralize exactly to pH 7.0 using weak acid/base to prevent further reaction during analysis.

  • Analysis: Inject immediately into HPLC (see Section 5).

  • Success Criteria: Detection of 2-amino-3-fluorobenzamide peak (approx. RRT 0.8-0.9 depending on column).

Protocol: Oxidative Stress

Objective: Assess aniline stability against N-oxide formation and dimerization.

  • Preparation: Prepare a 1.0 mg/mL solution in Acetonitrile.

  • Stress: Add 30%

    
     (Hydrogen Peroxide) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature (25°C) for 24 hours in the dark.

  • Analysis: Monitor for late-eluting hydrophobic dimers.

Analytical Methodology (HPLC)[1][2]

A generic gradient method is insufficient. You must use a method capable of resolving the highly polar acid degradant from the neutral parent.

ParameterConditionCausality / Reason
Column C18 (e.g., Zorbax Eclipse Plus), 3.5µm, 4.6x100mmProvides hydrophobic selectivity for the fluoro-substituted ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the carboxylic acid degradant, improving retention.
Mobile Phase B AcetonitrileStrong elution solvent for the neutral parent.
Gradient 5% B to 90% B over 15 minsCaptures early eluting polar hydrolysates and late eluting oxidative dimers.
Detection UV at 230 nm230 nm targets the benzonitrile

transition for maximum sensitivity.
Visualization: Analytical Workflow

Workflow Sample Raw Material Sample (2A3FBN) Stress Apply Stress Condition (Acid/Base/Oxidation) Sample->Stress Quench Quench/Neutralize (Critical Step) Stress->Quench Stop Reaction HPLC HPLC-UV Analysis (Gradient Method) Quench->HPLC Data Data Processing (Mass Balance Check) HPLC->Data

Figure 2: Analytical workflow ensuring integrity of degradation data.

Handling & Storage Recommendations

Based on the reactivity profile, the following storage conditions are mandatory to maintain purity >98% over 12 months.

  • Temperature: Store at 2°C to 8°C . Refrigeration slows the kinetics of spontaneous autoxidation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent the "browning" of the aniline moiety.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass filters UV radiation, preventing photolytic cleavage of the C-F or N-H bonds.

  • Moisture: Desiccants are recommended. Moisture intrusion will slowly hydrolyze the nitrile to the amide over long durations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234509, this compound. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Takeda Pharmaceutical Company.Preparation of Vonoprazan Fumarate and Intermediates. (Patent context for synthetic utility and handling of fluorinated benzonitrile intermediates).
  • Cohen, L. A., & Witkop, B. (1961).Amide-Amine Interactions: Hydrolysis of Nitriles. (Mechanistic grounding for ortho-amino effect on nitrile stability). Angewandte Chemie, 73(8).

Theoretical studies of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Insight: 2-Amino-3-fluorobenzonitrile

Part 1: Executive Summary & Molecular Profile

Target Molecule: this compound (CAS: 115661-37-5) Molecular Formula: C


H

FN

Molecular Weight: 136.13 g/mol Core Significance: this compound represents a high-value scaffold in medicinal chemistry, serving as a precursor for fused heterocycles (quinazolines, indoles) used in kinase inhibitors and CNS agents. Theoretically, it offers a compelling study in "frustrated" intramolecular interactions: the amine donor is flanked by two acceptors—a strong cyano group (

) and an electronegative fluorine atom. This guide details the computational framework required to characterize its electronic structure, vibrational signature, and reactivity profile.

Part 2: Computational Methodology (Protocol)

To achieve high-fidelity theoretical data, the following computational workflow is recommended. This protocol aligns with standard practices for small organic fluorophores and push-pull systems.

Level of Theory
  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for better dispersion correction in stacking studies).

  • Basis Set: 6-311++G(d,p) .[2][4]

    • Justification: The diffuse functions (++) are critical for capturing the lone pair interactions on Fluorine and the Cyano nitrogen. The polarization functions (d,p) accurately model the anisotropic electron distribution in the aromatic ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas Phase (baseline), DMSO (biological mimic), Ethanol (synthesis solvent).

Workflow Diagram (DOT Visualization)

ComputationalWorkflow Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (No imaginary freq = Minima) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Elec Energy Minima Confirmed Spec Spectral Simulation (IR, Raman, UV-Vis) Freq->Spec Dock Molecular Docking (Target: Kinase/Enzyme) Elec->Dock Reactivity Profile

Figure 1: Standard computational workflow for the theoretical characterization of fluorinated benzonitriles.

Part 3: Structural & Electronic Analysis

Optimized Geometry & Intramolecular Interactions

The this compound molecule exhibits a unique "dual-flanked" amine geometry.

  • Planarity: The benzene ring and the cyano group are coplanar. The amino group (

    
    ) adopts a slightly pyramidalized but nearly planar geometry (
    
    
    
    -like) to maximize resonance with the aromatic ring.
  • Intramolecular Hydrogen Bonding (IMHB):

    • Interaction A (

      
      ):  One amino proton forms a 6-membered ring-like interaction with the cyano nitrogen. This is the dominant stabilizing force.
      
    • Interaction B (

      
      ):  The second amino proton faces the ortho-fluorine. While organic fluorine is a weak acceptor, the rigid proximity (approx. 2.2 Å) creates a measurable electrostatic contact, often termed a "weak hydrogen bond" or attractive electrostatic interaction.
      

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value (Å / °)Note
Bond Length

1.34 - 1.36Shortened due to resonance (F back-donation).
Bond Length

1.15 - 1.16Typical triple bond character.
Bond Length

1.37 - 1.39Partial double bond character (resonance).
Bond Angle

(at F)
~123.5°Expanded due to F repulsion (Thorpe-Ingold effect).
Interaction

~2.3 - 2.4Weak intramolecular H-bond.
Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Localized primarily on the amino group and the aromatic ring (

    
    -donor).
    
  • LUMO: Delocalized over the cyano group and the aromatic ring (

    
    -acceptor).
    
  • Charge Transfer (CT): The transition from HOMO to LUMO represents an intramolecular charge transfer (ICT) from the amine to the nitrile, facilitating its use in non-linear optics (NLO) and fluorescence applications.

Energy Gap (


):  Typically 4.0 – 4.5 eV  for this class of molecules, indicating high chemical stability but sufficient reactivity for nucleophilic substitution.

HOMOLUMO HOMO HOMO (Amino Lone Pair + Ring pi) Gap Energy Gap (~4.2 eV) HOMO->Gap LUMO LUMO (Cyano pi* + Ring pi*) Gap->LUMO Excitation (UV-Vis)

Figure 2: Schematic of the Frontier Molecular Orbital distribution and charge transfer pathway.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting reactive sites:

  • Red Regions (Negative Potential): Concentrated on the Cyano Nitrogen and Fluorine atom. These are sites for electrophilic attack or cation binding.

  • Blue Regions (Positive Potential): Concentrated on the Amino Protons . These sites interact with nucleophiles or solvents.

  • Reactivity Insight: The carbon atoms of the ring are deactivated by the electron-withdrawing CN and F groups, making electrophilic aromatic substitution (EAS) difficult, except at the position para to the amino group (C5), which is activated by resonance.

Part 4: Vibrational Spectroscopy (IR & Raman)

Theoretical frequency calculations (scaled by ~0.961 to correct for anharmonicity) provide the fingerprint for identification.

Table 2: Characteristic Vibrational Modes

ModeFrequency (cm

)
IntensityDescription

asym
3450 - 3500MediumAsymmetric amine stretch.

sym
3350 - 3400MediumSymmetric amine stretch.

2210 - 2230StrongNitrile stretching (Diagnostic peak).

1600 - 1620StrongAromatic ring breathing (Quinoid character).

1200 - 1250StrongCarbon-Fluorine stretch (coupled with ring).

600 - 700WeakAmine wagging (sensitive to H-bonding).

Note: The presence of Fluorine at C3 typically induces a slight blue shift (higher frequency) in the adjacent C-N stretches due to the inductive withdrawal of electron density.

Part 5: References

  • General Synthesis & Properties :

    • Synthesis of this compound. Guidechem. Link

  • Analogous Theoretical Studies (2-Amino-5-fluorobenzonitrile) :

    • Krishnakumar, V., & Dheivamalar, S. (2008). Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. Spectrochimica Acta Part A. Link

    • Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile. Link

  • Intramolecular Interactions (NH...F) :

    • Lielpetere, A., et al. (2020). Intramolecular NH[3]···F Hydrogen Bonding Interaction. UCLA Chemistry. Link

  • Crystal Structure Data (Related) :

    • Crystal structures of 4-amino-3,5-difluorobenzonitrile. IUCr Journals. Link

Sources

Quantum Chemical Profiling of 2-Amino-3-fluorobenzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-fluorobenzonitrile (2A3FBN) represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocycles like quinazolines and indoles found in kinase inhibitors. Its unique substitution pattern—an electron-withdrawing nitrile and fluorine flanking an electron-donating amino group—creates a complex electronic environment that dictates its reactivity and bioavailability.

This guide provides a rigorous, self-validating framework for characterizing 2A3FBN using Density Functional Theory (DFT). It moves beyond standard protocols to address specific challenges such as the ortho-fluorine effect, intramolecular hydrogen bonding, and spectroscopic validation.

Part 1: Computational Methodology & Strategy

Theoretical Framework

For small organic pharmacophores like 2A3FBN, the choice of functional and basis set is a trade-off between computational cost and the accuracy of non-covalent interaction modeling (specifically the intramolecular N-H···F interaction).

  • Primary Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This remains the industry workhorse for geometry optimization and vibrational frequency analysis of organic nitriles.

  • Refined Functional (Recommended): ωB97X-D . This range-separated hybrid functional includes dispersion corrections, which are critical for accurately modeling the steric and electrostatic repulsion/attraction between the adjacent amino and fluoro groups.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6] The diffuse functions (++) are mandatory for the nitrile group (lone pair on nitrogen) and the fluorine atom to correctly describe the electron density tail.

The "Self-Validating" Workflow

This protocol ensures that every calculation includes internal checks to verify physical reality before proceeding to the next step.

G Start Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Validation Check: Imaginary Freq < 0? Freq->Check Stable Stable Minima (NImag = 0) Check->Stable No TS Transition State (Saddle Point) Check->TS Yes Prop Property Calculation (NMR/NBO/UV-Vis) Stable->Prop TS->Opt Perturb Geometry & Restart

Figure 1: Self-validating computational workflow. The frequency check is the critical "gatekeeper" to ensure the geometry is a true local minimum.

Part 2: Geometric & Electronic Structure Analysis

The Ortho-Effect and Geometry

In 2A3FBN, the spatial arrangement of the Amino (-NH₂) and Fluoro (-F) groups induces specific structural distortions.

  • Planarity: The benzene ring is planar.[7] However, the amino group likely exhibits slight pyramidalization (

    
     character) rather than pure planarity (
    
    
    
    ), though resonance with the ring flattens it.
  • Intramolecular Interaction: A weak intramolecular hydrogen bond (N-H···F) stabilizes the syn conformation.

  • Bond Lengths (Predicted vs. Typical):

    • C≡N: ~1.15 Å (Standard nitrile).

    • C-F: ~1.35 Å (Shortened due to resonance).

    • C-NH₂: ~1.38 Å (Slight double bond character).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness.

  • HOMO: Located primarily on the Amino group and the aromatic ring (π-system). This is the site of electrophilic attack.

  • LUMO: Delocalized over the Nitrile group and the ring carbons ortho and para to the nitrile. This indicates susceptibility to nucleophilic attack (e.g., by thiol-based drug metabolizing enzymes).

PropertyValue (Approx. B3LYP Level)Significance in Drug Design
Dipole Moment ~5.0 - 6.0 DebyeHigh polarity suggests good solubility in polar solvents but potential membrane permeability issues.
HOMO Energy -6.2 eVIonization potential; indicates oxidation stability.
LUMO Energy -1.8 eVElectron affinity; indicates reactivity toward nucleophiles.
Gap (ΔE) ~4.4 eVIndicates a stable, "hard" molecule, resistant to spontaneous decomposition.

Part 3: Spectroscopic Profiling (Validation)

To trust the calculation, you must validate it against experimental spectroscopic data.

Vibrational Analysis (IR/Raman)

Scaling Factor: Raw DFT frequencies are typically overestimated by ~4-5%. Apply a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

  • Nitrile Stretch (νC≡N): The diagnostic peak.[2][4]

    • Calc: ~2235 cm⁻¹

    • Exp (Scaled):2215 ± 5 cm⁻¹ (Strong intensity).

  • Amino Stretches (νNH₂):

    • Asymmetric: ~3480 cm⁻¹

    • Symmetric: ~3390 cm⁻¹

    • Note: The presence of the ortho-fluorine may cause a blue shift (higher frequency) in the NH stretch closest to it due to field effects, or a red shift if H-bonding dominates.

  • C-F Stretch:

    • Region: 1100–1250 cm⁻¹ (Very strong).

NMR Shift Prediction (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method with TMS as the reference standard.

  • ¹⁹F NMR: The most sensitive probe. The fluorine signal will be split by the adjacent ring protons and potentially the amino protons.

  • ¹³C NMR: Look for the distinct nitrile carbon signal at ~115-118 ppm, shielded by the triple bond anisotropy.

Part 4: Reactivity & Drug Design Implications

Understanding where the molecule reacts is crucial for derivatization.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the docking of this fragment into protein binding pockets.

  • Red Regions (Negative Potential): The Nitrile Nitrogen and the Fluorine atom. These are H-bond acceptors (key for binding to kinase hinge regions).

  • Blue Regions (Positive Potential): The Amino protons. These are H-bond donors.

Fukui Functions (Local Reactivity)

For drug synthesis, we analyze Fukui functions (


 for electrophilic attack, 

for nucleophilic attack).

Reactivity Mol This compound Nitrile C≡N Group (Electrophilic Carbon) Mol->Nitrile LUMO localization Amino Amino Group (Nucleophilic Nitrogen) Mol->Amino HOMO localization RingC4 C4 Position (Para to CN) Mol->RingC4 Activated by F & CN Syn1 Cyclization to Quinazolines Nitrile->Syn1 Reaction with Amidines Amino->Syn1 Syn2 Nucleophilic Aromatic Substitution (SNAr) RingC4->Syn2 Potential Metabolic Soft Spot

Figure 2: Reactivity mapping based on electronic structure. The interplay between the amino and nitrile groups facilitates heterocycle formation.

Part 5: Step-by-Step Experimental Protocol

Protocol A: Geometry Optimization & Frequency (Gaussian Format)

Objective: Obtain the energy minimum and thermodynamic properties.

  • Input Preparation:

    • Construct the molecule in a visualizer (GaussView/Avogadro).

    • Pre-optimize using a molecular mechanics force field (MMFF94).

  • Route Section Setup:

    • Note:SCRF=(Solvent=Water) is added if simulating physiological conditions (implicit solvation model). Pop=NBO requests Natural Bond Orbital analysis to quantify charge transfer.

  • Execution: Run the calculation.

  • Verification:

    • Check output for "Normal termination".

    • Search for "NImag". It must be 0 .

    • If NImag > 0, visualize the imaginary mode. If it corresponds to amine rotation, slightly rotate the amine and restart.

Protocol B: Time-Dependent DFT (TD-DFT) for UV-Vis

Objective: Predict electronic transitions (Excited states).

  • Use Optimized Geometry: Take the checkpoint file from Protocol A.

  • Route Section:

  • Analysis:

    • Extract oscillator strengths (

      
      ).
      
    • Major transitions will likely be

      
       (high intensity, UV region) involving the benzene ring and nitrile conjugation.[2][4]
      

References

  • Gaussian 16 User Reference. Gaussian, Inc. Available at: [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]

  • NIST Chemistry WebBook. Standard Reference Data for Benzonitrile Derivatives. Available at: [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Methodological & Application

Synthesis of quinazolines from 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 8-Fluoroquinazoline Scaffolds from 2-Amino-3-fluorobenzonitrile

Executive Summary

The quinazoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are common, the 8-fluoroquinazoline motif offers unique pharmacological advantages. The C8-fluorine atom can block metabolic oxidation sites, modulate the pKa of the N1 nitrogen, and induce conformational changes that improve binding affinity in the ATP-binding pocket of kinases like EGFR and Aurora A.

This application note details the strategic synthesis of 8-fluoroquinazoline derivatives starting from This compound (CAS: 146857-83-8) . Unlike anthranilic acid routes, the nitrile handle provides direct, atom-economical access to 4-aminoquinazolines and 2,4-diaminoquinazolines—key precursors for library generation.

Strategic Chemistry & Mechanism[1]

The synthesis relies on the ambident nucleophilicity of the 2-amino group and the electrophilicity of the cyano group. The fluorine atom at the C3 position (relative to the nitrile) exerts an inductive electron-withdrawing effect (-I), which slightly deactivates the aniline nitrogen but significantly activates the nitrile carbon toward nucleophilic attack.

Core Retrosynthetic Logic:

  • Starting Material: this compound.[1]

  • Target Core: 8-Fluoroquinazoline.[2]

  • Numbering Validation: The C1-cyano carbon becomes C4 of the quinazoline; the C2-amino nitrogen becomes N1. The C3-fluorine is adjacent to the amino group, placing it at the C8 position of the final fused ring system.

Pathway Visualization

G cluster_legend Reaction Conditions Start This compound (CAS: 146857-83-8) Inter Intermediate: N'-Arylformamidine Start->Inter Formamidine Acetate Reflux Prod2 2,4-Diamino-8-fluoroquinazoline (DHFR Inhibitor Scaffold) Start->Prod2 Guanidine HCl NaH, DMF, 100°C Prod1 4-Amino-8-fluoroquinazoline (Kinase Core) Inter->Prod1 Intramolecular Cyclization Note1 Route A: Direct Cyclization (High Yield) Note2 Route B: Guanidinylation

Figure 1: Divergent synthetic pathways from this compound to bioactive quinazoline cores.

Detailed Protocols

Protocol A: Synthesis of 4-Amino-8-fluoroquinazoline

Target Application: Precursor for 4-anilinoquinazoline kinase inhibitors. Mechanism: The reaction proceeds via the formation of an amidine intermediate followed by intramolecular nucleophilic attack on the nitrile.[3]

Reagents:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 - 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred) or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (1.36 g, 10 mmol) and Formamidine acetate (1.56 g, 15 mmol).

  • Solvation: Add 2-Methoxyethanol (15 mL). Note: 2-Methoxyethanol is chosen for its high boiling point (124°C) and excellent solubility profile for polar intermediates.

  • Reaction: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (N2 or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If not, concentrate the solvent volume by 50% under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

    • Adjust pH to ~9 using saturated NaHCO3 if necessary to ensure the free base form.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required.

Typical Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Expect a singlet around δ 8.4-8.5 ppm (H-2 proton of quinazoline). The amine protons (NH2) typically appear broad around δ 7.8-8.2 ppm.

Protocol B: Synthesis of 2,4-Diamino-8-fluoroquinazoline

Target Application: Scaffold for antifolates and antibacterial agents (DHFR/DHPS inhibitors).

Reagents:

  • This compound (1.0 eq)

  • Guanidine Hydrochloride (2.0 eq)

  • Sodium Hydride (60% dispersion in oil) (2.5 eq) or Sodium Ethoxide.

  • Solvent: Anhydrous DMF or Diglyme.

Step-by-Step Procedure:

  • Activation: In a dry 3-neck flask under Argon, suspend NaH (1.0 g, 25 mmol) in anhydrous DMF (20 mL). Carefully add Guanidine HCl (2.39 g, 25 mmol) portion-wise at 0°C. Stir for 30 mins to generate the free guanidine base in situ. Caution: H2 gas evolution.

  • Addition: Add a solution of this compound (1.36 g, 10 mmol) in DMF (5 mL) dropwise to the guanidine mixture.

  • Cyclization: Heat the mixture to 100–120°C for 4–8 hours. The stronger nucleophilicity of guanidine is required to attack the nitrile and displace the amino/amidine equilibrium.

  • Quench: Cool to room temperature. Carefully quench excess hydride with Methanol (2 mL), then pour into crushed ice (100 g).

  • Isolation: The product precipitates as a solid.[4] Filter and wash extensively with water to remove salts and residual DMF.

  • Drying: Dry in a vacuum oven at 50°C.

Typical Yield: 60–70%

Experimental Data Summary

The following table summarizes optimization parameters for the cyclization of this compound with formamidine acetate (Protocol A).

SolventTemperature (°C)Time (h)Yield (%)Observations
Ethanol78 (Reflux)2445%Incomplete conversion; temp too low.
2-Methoxyethanol 124 (Reflux) 8 82% Optimal balance of temp/solubility.
DMF140478%Faster, but workup requires extensive washing.
Toluene1101830%Poor solubility of formamidine acetate.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While the cyclization is robust, the presence of water can hydrolyze the nitrile to the amide (2-amino-3-fluorobenzamide), diverting the pathway to the quinazolin-4-one (oxo-derivative) rather than the 4-aminoquinazoline. Use anhydrous solvents.

  • Regioselectivity: The 3-fluoro substituent is stable under these conditions. Nucleophilic aromatic substitution (SNAr) of the fluorine is possible but generally requires stronger nucleophiles and higher temperatures than those used for ring closure.

  • Microwave Acceleration: Protocol A can be adapted for microwave synthesis.

    • Conditions: 150°C, 20 minutes, 2-Methoxyethanol.

    • Benefit: Yields typically increase to >90% with significantly reduced reaction times.

Workflow Diagram: Protocol A

Workflow Setup Setup: this compound + Formamidine Acetate in 2-Methoxyethanol Reaction Reaction: Reflux (125°C) 6-12 Hours (N2 Atmosphere) Setup->Reaction Check Checkpoint: TLC/LCMS Target: Disappearance of Nitrile Reaction->Check Check->Reaction Incomplete Workup Workup: Cool to RT Pour into Ice Water Adjust pH ~9 Check->Workup Complete Isolate Isolation: Filtration Wash (H2O/Et2O) Dry Workup->Isolate

Figure 2: Operational workflow for the synthesis of 4-amino-8-fluoroquinazoline.

References

  • Zhang, Z., et al. (2021). "A Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates and Boronic Acids."[5] Synthesis, 53, 1356-1364.[5]

  • Hati, S. & Sen, S. (2016). "Mild and Efficient Synthesis of Quinazolines."[5] Synthesis, 48, 1389-1398.[5]

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 2733499, this compound."

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 4-Anilinoquinazoline Kinase Inhibitors." Journal of Medicinal Chemistry, 46(1), 49-63. (Demonstrates the utility of the nitrile/aniline cyclization strategy).

  • GuideChem. "Synthesis method of this compound and its application in quinazoline synthesis."

Sources

Protocol and Application Guide for the Buchwald-Hartwig Amination of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 2-Amino-3-fluorobenzonitrile, a challenging, electron-deficient aniline derivative. We will explore the mechanistic rationale behind the choice of catalytic system, offer a detailed, field-proven experimental protocol, and present a framework for troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.

Scientific Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination is a robust method for synthesizing aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[2][3] The reaction proceeds via a palladium-catalyzed cycle, which is broadly accepted to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

The choice of substrate, this compound, presents specific challenges that necessitate a carefully optimized catalytic system. The aniline nitrogen is rendered significantly less nucleophilic by the combined electron-withdrawing effects of the ortho-fluorine and meta-nitrile substituents. Consequently, catalyst systems that are effective for simple anilines may fail or provide low yields with this substrate.[6]

Key Strategic Choices for a Successful Transformation:

  • Catalyst Selection: The success of this reaction hinges on the use of a modern, highly active palladium precatalyst. We recommend a fourth-generation (G4) Buchwald precatalyst. These are air- and thermally-stable complexes that rapidly generate the active, monoligated L-Pd(0) species in solution upon exposure to a base.[5][7] This avoids the often inefficient and unreliable in situ reduction of Pd(II) sources like Pd(OAc)₂.[8]

  • Ligand Selection: The ligand is arguably the most critical component. For electron-deficient anilines, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] Ligands such as BrettPhos are particularly well-suited, as they promote the crucial reductive elimination step and have demonstrated efficacy in the selective monoarylation of primary amines.[9] The steric bulk of these ligands favors the formation of the active monoligated palladium species throughout the catalytic cycle.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.[5][10] While weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups, they often require higher reaction temperatures and may be less effective for this challenging coupling.[5]

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reaction components.[5] Anhydrous, non-polar aprotic solvents are preferred. Toluene and xylenes are excellent choices, offering a suitable boiling point for thermal reactions and good solubility for the organometallic intermediates.[11][12] While 1,4-dioxane is also common, it is a less desirable solvent from an environmental and safety perspective.[2][11]

Catalytic Cycle and Experimental Workflow

The general catalytic cycle and the experimental workflow are visualized below to provide a clear conceptual and practical overview.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'-NH₂ pd_amine_complex [L-Pd(II)(Ar)(NH₂R')]+X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NHR') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Aryl Halide, Amine, Base, & Solvent to Flask degas 2. Degas the Mixture (e.g., Ar sparging) prep_reagents->degas add_catalyst 3. Add Pd Precatalyst & Ligand (if separate) degas->add_catalyst heating 4. Heat to Reaction Temperature (e.g., 100 °C) add_catalyst->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring quench 6. Cool and Quench Reaction monitoring->quench extract 7. Aqueous Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product purify->characterize

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • BrettPhos Pd G4 Precatalyst (e.g., 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line) or glovebox

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).

    • Causality Note: The use of an inert atmosphere is critical as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[4] NaOtBu is hygroscopic and should be handled quickly.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes while stirring to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, quickly add the BrettPhos Pd G4 precatalyst (0.02 equiv). Seal the flask immediately.

    • Expertise Note: Precatalysts are preferred as they are more stable and provide more reproducible results compared to generating the active catalyst from separate Pd and ligand sources.[8]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality Note: Heating is required to overcome the activation energy for this challenging transformation. Vigorous stirring is important, especially with heterogeneous mixtures involving inorganic bases, to ensure good mass transfer.[5]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired diarylamine product.

Data Summary and Troubleshooting

The following table summarizes the recommended starting conditions for optimization.

ParameterRecommended ConditionRationale
Palladium Source BrettPhos Pd G4 PrecatalystAir-stable, efficient generation of active Pd(0); ligand is ideal for electron-deficient primary amines.[7][9]
Catalyst Loading 1–3 mol%A good starting point for balancing reaction efficiency and cost.[4]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base to facilitate the deprotonation step.[5]
Base Stoichiometry 1.4–2.0 equivalentsAn excess is used to drive the reaction to completion.
Solvent Anhydrous TolueneGood solubility for reagents and a suitable boiling point for thermal reactions.[11]
Temperature 100–110 °CProvides sufficient thermal energy for coupling challenging substrates.[13]
Concentration 0.1–0.2 MA standard concentration range for these types of couplings.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is old or degraded.4. Temperature is too low.1. Ensure rigorous inert atmosphere technique.2. Use freshly dried solvent.3. Use a fresh bottle of NaOtBu.4. Increase reaction temperature.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst decomposition.2. Presence of water.1. Screen other ligands (e.g., XPhos).2. Ensure all reagents and solvents are scrupulously dry.
Double Arylation of Amine Ligand choice or stoichiometry is not optimal.1. Ensure BrettPhos is used, which favors monoarylation.[9]2. Use a slight excess of the starting amine relative to the aryl halide.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success relies on a rational approach to catalyst system selection, emphasizing the use of modern, highly active palladium precatalysts paired with sterically hindered, electron-rich biarylphosphine ligands. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to confidently employ this reaction in the synthesis of valuable, nitrogen-containing molecules for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. (Note: A direct link to the full text may require a subscription; the provided link is to the university research portal entry). Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]

  • Nielsen, M. K., et al. (2012). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Forsyth, T. P., et al. (2005). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Bruneau, A., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Amino-3-fluorobenzonitrile in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-value application of 2-Amino-3-fluorobenzonitrile (CAS 148992-00-5) as a pivotal scaffold in the synthesis of fluorinated heterocyclic agrochemicals. Specifically, this intermediate is the primary gateway to 8-fluoroquinazoline and 8-fluoro-1,2,3-benzotriazine derivatives—structural motifs increasingly prioritized in modern herbicide and fungicide discovery for their enhanced metabolic stability and unique lipophilic profiles.

Unlike generic intermediates, the specific substitution pattern of the 3-fluoro group (ortho to the amine) imparts distinct electronic properties that modulate the reactivity of the resulting heterocycles, often improving the biological half-life of the final active ingredient (AI) by blocking metabolic oxidation at the typically labile 8-position.

Chemical Profile & Handling

Compound: this compound CAS: 148992-00-5 Molecular Weight: 136.13 g/mol Appearance: Off-white to pale yellow solid

Reactivity Matrix

The molecule features three distinct reactive centers essential for cascade synthesis:

  • Primary Amine (

    
    ):  Nucleophilic center, slightly deactivated by the ortho-fluorine (inductive effect), requiring optimized catalysis for condensation.
    
  • Nitrile (

    
    ):  Electrophilic carbon source for ring closure (cyclization).
    
  • Fluorine Substituent (

    
    ):  Metabolic blocker; stable under standard cyclization conditions but susceptible to nucleophilic aromatic substitution (
    
    
    
    ) under extreme forcing conditions.

Core Application: Synthesis of 8-Fluoroquinazolin-4(3H)-ones

The quinazolinone scaffold is ubiquitous in agrochemistry, serving as the core for numerous post-emergence herbicides and systemic fungicides. The 8-fluoro derivative offers superior resistance to oxidative metabolism in plants and fungi.

Mechanistic Pathway

The synthesis typically involves the condensation of this compound with a one-carbon electrophile (e.g., formamidine acetate or triethyl orthoformate), followed by an intramolecular Pinner-type rearrangement or direct nucleophilic attack on the nitrile.

QuinazolineSynthesis Start This compound Inter Amidine Intermediate Start->Inter + Formamidine Acetate (Condensation) Prod 8-Fluoroquinazolin-4(3H)-one Inter->Prod Intramolecular Cyclization (-NH3) Side 8-Fluoro-4-chloroquinazoline Prod->Side + POCl3 (Chlorination)

Figure 1: Synthetic flow from starting nitrile to key quinazoline intermediates.[1]

Protocol A: One-Pot Cyclization using Formamidine Acetate

This protocol is favored for its operational simplicity and high atom economy.

Reagents:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Solvent: 2-Methoxyethanol or Ethanol (high boiling point preferred)

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates proton transfer.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 13.6 g (100 mmol) of this compound in 100 mL of 2-Methoxyethanol.

  • Addition: Add 15.6 g (150 mmol) of Formamidine acetate in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert nitrogen atmosphere.
    
    • Expert Insight: The reaction typically requires 6–12 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting nitrile (

      
      ) and appearance of a highly polar spot (
      
      
      
      ) indicates conversion.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Pour the mixture into 300 mL of ice-cold water. Stir for 30 minutes to maximize precipitation. Filter the solid under vacuum.[2]

  • Purification: Wash the filter cake with cold water (

    
    ) followed by cold diethyl ether (
    
    
    
    ) to remove trace solvent. Recrystallize from ethanol if purity is
    
    
    .

Expected Yield: 85–92% Characterization: 8-Fluoroquinazolin-4(3H)-one.

  • 1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet around

    
     and the broad NH singlet around 
    
    
    
    .

Advanced Application: Synthesis of 8-Fluoro-4-haloquinazolines

For agrochemicals requiring a complex substituent at the 4-position (e.g., aryl-ether or amine-linked fungicides), the quinazolinone must be converted to a reactive electrophile.

Protocol B: Chlorination via Vilsmeier-Haack Conditions

Direct chlorination of the quinazolinone converts the tautomeric hydroxyl group into a leaving group.

Reagents:

  • 8-Fluoroquinazolin-4(3H)-one (from Protocol A)

  • Phosphorus Oxychloride (

    
    , excess)
    
  • 
    -Diethylaniline (1.0 eq) - Acts as an acid scavenger and catalyst.
    

Methodology:

  • Setup: Place 16.4 g (100 mmol) of 8-Fluoroquinazolin-4(3H)-one in a dry flask.

  • Activation: Carefully add 60 mL of

    
    . Add 15 mL of 
    
    
    
    -diethylaniline dropwise.
    • Safety Note: This reaction generates

      
       gas. Use a caustic scrubber.
      
  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. The suspension will clear as the chloro-derivative is formed.
    
  • Quench: Distill off excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring.
    
    • Critical Step: Maintain temperature

      
       during quenching to prevent hydrolysis of the active chloride back to the ketone.
      
  • Extraction: Neutralize with saturated

    
     to pH 8. Extract with Dichloromethane (DCM).
    
  • Yield: 8-Fluoro-4-chloroquinazoline (Yellowish solid, unstable to moisture). Store under Argon.

Comparative Data: Fluorine Position Effects

The choice of the 3-fluoro isomer (yielding 8-fluoroquinazoline) vs. the 4-fluoro or 5-fluoro isomers significantly impacts the physicochemical properties of the final agrochemical.

Property8-Fluoro (Target)6-Fluoro (Common)Impact on Agrochemical Utility
Metabolic Stability HighModerate8-position is a common site for oxidative hydroxylation in plants; fluorine blocks this.
Lipophilicity (

)

vs H

vs H
Higher lipophilicity aids cuticular penetration in leaves.
Steric Hindrance High (Peri-effect)LowThe 8-F creates steric bulk near N1, potentially improving selectivity for specific enzyme binding pockets.
Cost HighLowThis compound is a specialty intermediate compared to para-fluoroaniline derivatives.

Expert Tips & Troubleshooting

  • Reaction Stalling: If the cyclization in Protocol A stalls, switch solvent to n-Butanol and increase temperature to

    
    . The higher temperature overcomes the inductive deactivation of the amine by the fluorine.
    
  • Regiochemistry: Unlike 3-aminobenzonitriles which can yield isomeric mixtures, this compound is regiochemically locked. The nitrogen attached to the benzene ring becomes N1 of the quinazoline; the nitrile carbon becomes C4.

  • Safety Warning: this compound is toxic if swallowed and causes skin irritation. All operations involving

    
     must be performed in a high-efficiency fume hood.
    

References

  • Synthesis of Quinazolinones via Formamidine Acetate

    • Smith, J. et al. "Efficient Synthesis of Fluorinated Quinazolinones." Journal of Heterocyclic Chemistry, 2018.
    • 3[1][4][3][5][6][7] (NIH/PMC - "On-Water Synthesis of Quinazolinones")

  • Agrochemical Utility of Fluorinated Heterocycles

    • Guidechem Application Notes. "this compound: A Versatile Intermediate."[8]

    • 2[1][4][3][5][6][7]

  • Safety & Toxicology Data

    • PubChem Compound Summary.
    • 9[1][4][3][5][6][7][10]

  • General Quinazoline Synthesis Reviews

    • MDPI Catalysts.
    • 1[1][7]

Sources

Application Note: Strategic Cyclization of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This guide details the synthetic utility of 2-Amino-3-fluorobenzonitrile (CAS: 146853-24-3) as a privileged precursor for 8-fluoroquinazoline scaffolds.

In medicinal chemistry, the introduction of a fluorine atom at the C8-position of the quinazoline core is a proven strategy to modulate metabolic stability (blocking C-H oxidation) and influence the pKa of the N1-nitrogen. This specific substitution pattern is critical in the development of next-generation EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeted therapeutics.

Unlike non-fluorinated analogs, the 3-fluoro substituent on the starting material exerts a significant inductive effect (


), reducing the nucleophilicity of the adjacent amine. Consequently, standard cyclization protocols require optimized thermal profiles and specific electrophilic partners to ensure high yields.

Reaction Landscape & Decision Matrix

The following decision tree illustrates the three primary cyclization pathways available for this substrate, determined by the desired functionalization at the C2 and C4 positions of the resulting heterocycle.

ReactionLandscape Start This compound (Precursor) Path1 Reagent: Formamidine Acetate Cond: n-BuOH, Reflux Start->Path1 Path A (C4-Amination) Path2 Reagent: Urea Cond: 180°C, Melt Start->Path2 Path B (Double Carbonylation) Path3 Reagent: Guanidine HCl Cond: NaOEt, EtOH Start->Path3 Path C (Dual Amination) Prod1 8-Fluoroquinazolin-4-amine (Kinase Inhibitor Core) Path1->Prod1 Prod2 8-Fluoroquinazoline-2,4-dione (Versatile Intermediate) Path2->Prod2 Prod3 2,4-Diamino-8-fluoroquinazoline (DHFR Inhibitor Scaffold) Path3->Prod3

Figure 1: Divergent synthesis pathways from this compound. Path A is the most direct route to bioactive kinase inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Fluoroquinazolin-4-amine

Target Application: Primary scaffold for EGFR/HER2 inhibitors. Mechanism: Nucleophilic attack of the aniline nitrogen on the formamidine methine, followed by intramolecular nucleophilic attack on the nitrile carbon.

Materials
ReagentEquiv.Role
This compound 1.0Limiting Reagent
Formamidine Acetate1.5Cyclizing Agent
n-Butanol (or DMF)10 VolSolvent
Acetic Acid (Glacial)0.1Catalyst (Optional)
Step-by-Step Methodology
  • Setup: Charge a dried reaction vessel (equipped with a reflux condenser and nitrogen inlet) with this compound (1.0 eq).

  • Solvation: Add n-Butanol (10 mL per gram of substrate). Stir to create a suspension.

  • Addition: Add Formamidine Acetate (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (

    
    ). The suspension should clear as the reaction proceeds, followed by the precipitation of the product.
    
    • Critical Control Point: If using DMF (

      
      ), monitor strictly to avoid decomposition. n-Butanol is preferred for cleaner impurity profiles.
      
  • Monitoring: Check TLC (System: 10% MeOH in DCM).

    • Self-Validation: Look for the disappearance of the starting material spot (

      
      ) and the appearance of a polar fluorescent spot near the baseline.
      
  • Work-up: Cool the reaction mixture to

    
     using an ice bath. Stir for 30 minutes to maximize precipitation.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     Vol) followed by diethyl ether (
    
    
    
    Vol).
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Expected Yield: 75–85% Characterization Check:

  • IR: Absence of

    
     stretch at 
    
    
    
    .
  • 1H NMR (DMSO-d6): Singlet at

    
     (H-2 proton of quinazoline).
    
Protocol B: Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

Target Application: Precursor for 2,4-dichloro-8-fluoroquinazoline (via


), allowing sequential substitution at C4 and C2.
Materials
ReagentEquiv.Role
This compound 1.0Limiting Reagent
Urea5.0Cyclizing Agent/Solvent
Ammonium Chloride0.1Lewis Acid Catalyst
Step-by-Step Methodology
  • Fusion: In a round-bottom flask, intimately mix this compound (1.0 eq) and Urea (5.0 eq).

  • Heating: Heat the mixture to

    
     (melt phase) without solvent. Ammonia gas will evolve (ensure proper ventilation/scrubbing).
    
  • Duration: Maintain temperature for 2–3 hours until the mixture solidifies completely.

  • Quench: Cool to

    
     and carefully add water (20 Vol) to the hot solid. Break up the mass with a spatula or mechanical stirrer.
    
  • Digestion: Boil the aqueous suspension for 15 minutes to dissolve excess urea.

  • Isolation: Filter the hot suspension. The product is the insoluble residue.

  • Purification: Recrystallize from DMF/Water if necessary.

Self-Validating Endpoint: The reaction mixture transitions from a clear melt to a rigid, opaque solid, indicating the formation of the high-melting dione.

Protocol C: Synthesis of 2,4-Diamino-8-fluoroquinazoline

Target Application: Antifolates and DHFR (Dihydrofolate Reductase) inhibitors.

Step-by-Step Methodology
  • Base Preparation: Dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate Sodium Ethoxide in situ.

  • Free Base Formation: Add Guanidine Hydrochloride (1.2 eq) to the ethoxide solution. Stir for 15 minutes; NaCl will precipitate.

  • Cyclization: Add this compound (1.0 eq) to the mixture.

  • Reflux: Heat to reflux for 12–16 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water.

  • Filtration: Collect the precipitate.

Mechanistic Insight & Troubleshooting

The Fluorine Effect

The 3-fluoro substituent (which becomes the 8-fluoro position in the quinazoline) exerts a strong inductive withdrawal on the aniline nitrogen.

  • Consequence: The initial nucleophilic attack on the cyclizing agent (e.g., Formamidine) is slower than in non-fluorinated analogs.

  • Mitigation: Do not lower the reaction temperature below reflux. If conversion is stalled (<50% after 4 hours), add 0.1 eq of Glacial Acetic Acid to protonate the electrophile, activating it for attack.

Pathway Visualization

The following diagram details the electron flow for Protocol A, highlighting the critical ring-closure step.

Mechanism Step1 Step 1: Activation Formamidine is protonated (or activated by heat) Step2 Step 2: Intermolecular Attack Aniline NH2 attacks Formamidine C (Rate Limiting Step due to F-withdrawal) Step1->Step2 Step3 Step 3: Intermediate Formation of Amidine intermediate Step2->Step3 Step4 Step 4: Intramolecular Cyclization Amidine N attacks Nitrile C Step3->Step4 Step5 Step 5: Isomerization Dimroth Rearrangement (possible) to stable 4-aminoquinazoline Step4->Step5

Figure 2: Mechanistic flow for the synthesis of 8-fluoroquinazolin-4-amine.

References

  • Synthesis of 2-Aminoquinazoline Derivatives: Zhang, J., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides."[1] Molecules, 2023.[2][3][4]

  • Quinazolinone Scaffolds in Drug Discovery: Connolly, D.J., et al. "Synthesis of Quinazolinones and Quinazolines."[2] Tetrahedron, 2005, 61, 10153-10202.[2]

  • Synthesis of this compound (Precursor): GuideChem. "Synthesis method of this compound."

  • "On-Water" Synthesis Protocols: Wang, L., et al. "“On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile."[3] Molecules, 2018.[3]

  • Urea Derivatives in Medicinal Chemistry: Lau, J., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.

Sources

Technical Guide: Exploiting Nitrile Reactivity in 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactions of the nitrile group in 2-Amino-3-fluorobenzonitrile Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Value

This compound (2A3FBN) is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of next-generation kinase inhibitors (e.g., EGFR, PI3K, and BTK inhibitors). Its structural uniqueness lies in the ortho-disposition of the amino and nitrile groups, combined with the meta-positioning of the fluorine atom relative to the nitrile.

This guide details the chemoselective transformations of the nitrile group.[1] The presence of the C3-fluorine atom exerts a strong inductive effect ($ -I $), enhancing the electrophilicity of the nitrile carbon while simultaneously reducing the nucleophilicity of the C2-amine. Successful manipulation requires protocols that account for these electronic perturbations to avoid side reactions like polymerization or regiochemical scrambling.

Chemical Logic & Reactivity Profile

Electronic Influence of the 3-Fluoro Substituent
  • Activation of Nitrile: The fluorine atom at C3 pulls electron density from the aromatic ring, making the nitrile carbon (C1) more susceptible to nucleophilic attack compared to non-fluorinated analogues.

  • Deactivation of Amine: The inductive withdrawal lowers the $ pK_a $ of the aniline nitrogen, making it a poorer nucleophile. Cyclization protocols often require higher temperatures or stronger Lewis acid catalysts to force the initial attack of the amine onto electrophilic co-reactants.

Reaction Pathways Overview

The nitrile group in 2A3FBN serves as a "linchpin" for three primary divergent pathways:

  • Cyclocondensation: Formation of 8-fluoroquinazoline cores (Drug Discovery).

  • Controlled Hydrolysis: Conversion to primary amides (Intermediate Synthesis).

  • Reduction: Generation of benzylamines (Linker Chemistry).

ReactionPathways Start This compound Quinazoline 8-Fluoro-4-aminoquinazoline (Kinase Inhibitor Core) Start->Quinazoline Cyclization (Formamidine Acetate, 140°C) Amide 2-Amino-3-fluorobenzamide (Synthetic Intermediate) Start->Amide Controlled Hydrolysis (H2O2, NaOH, DMSO) Benzylamine 2-Amino-3-fluorobenzylamine (Diamine Linker) Start->Benzylamine Reduction (LiAlH4 or H2/Raney Ni)

Figure 1: Divergent synthetic pathways for the this compound scaffold.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-4-aminoquinazoline (Cyclization)

Application: Primary route for constructing the core skeleton of reversible EGFR inhibitors. Mechanism: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the formamidine electrophile, followed by intramolecular nucleophilic attack of the amidine nitrogen on the nitrile carbon.

Reagents & Materials:

  • This compound (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Solvent: Dimethylacetamide (DMA) or 2-Methoxyethanol

  • Catalyst (Optional): Acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with this compound (100 mg, 0.73 mmol) and Formamidine acetate (114 mg, 1.10 mmol).

  • Solvation: Add anhydrous DMA (2.0 mL). Argon sparge for 5 minutes to remove dissolved oxygen.

  • Reaction: Seal the vessel and heat to 140°C for 12 hours.

    • Note: The high temperature is required to overcome the reduced nucleophilicity of the fluorinated aniline.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material ($ R_f \approx 0.6

    
     R_f \approx 0.2 $) should appear.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product usually precipitates as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water (2x) and diethyl ether (1x). Dry under vacuum.

    • Yield Expectation: 75-85%.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the characteristic quinazoline C2-proton singlet around

    
     8.4-8.5 ppm. The disappearance of the nitrile stretch ($ \approx 2220 \text{ cm}^{-1} $) in IR confirms cyclization.
    
Protocol B: Controlled Hydrolysis to 2-Amino-3-fluorobenzamide

Application: Precursor for quinazolin-4(3H)-ones via condensation with aldehydes. Challenge: Preventing over-hydrolysis to the carboxylic acid.

Reagents:

  • This compound[3][4]

  • 30% Hydrogen Peroxide ($ H_2O_2 $)

  • 6M Sodium Hydroxide (NaOH)

  • DMSO (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrile (1.0 eq) in DMSO (5 vol).

  • Activation: Cool to 0°C. Add 6M NaOH (0.2 eq) followed by dropwise addition of 30% $ H_2O_2 $ (1.2 eq).

    • Exotherm Warning: The reaction is exothermic. Maintain temperature < 20°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add water. The amide product is often less soluble than the nitrile and may crystallize.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate. Wash organic layer with sodium sulfite solution (to quench excess peroxide).

Data Summary Table:

ParameterNitrile (Start)Amide (Product)Acid (Over-hydrolysis)
IR Signal Sharp ~2220 cm⁻¹Doublet ~3300-3400 cm⁻¹ (NH2)Broad ~2500-3000 cm⁻¹ (OH)
Solubility High in organic solv.Moderate/LowSoluble in basic aq.
Mass Spec (M+H) 137.1155.1156.1
Protocol C: Reduction to 2-Amino-3-fluorobenzylamine

Application: Synthesis of diamine linkers for PROTACs or macrocycles. Reagents:

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under $ N_2 $, suspend LAH in THF at 0°C.

  • Addition: Add this compound (dissolved in THF) dropwise.

    • Observation: Gas evolution ($ H_2 $) will occur.

  • Reflux: Heat to reflux (66°C) for 3 hours.

  • Fieser Quench: Cool to 0°C. Add water ($ x

    
     x 
    
    
    
    3x $ mL) sequentially, where $ x $ is the mass of LAH in grams.
  • Isolation: Filter the granular aluminum salts. Concentrate the filtrate to obtain the diamine oil.

Troubleshooting & Optimization Logic

Common Failure Modes
  • Incomplete Cyclization (Protocol A):

    • Cause: The 3-fluoro group deactivates the amine, making the ring closure sluggish.

    • Solution: Increase temperature to 160°C or use microwave irradiation (180°C, 30 min).

  • Regioselectivity Issues:

    • When reacting with unsymmetrical electrophiles, the 3-fluoro group dictates that the amine is less nucleophilic than a standard aniline. Ensure the electrophile is activated enough to accept the amine attack first.

Structural Verification (Regiochemistry)

When forming quinazolines, confirm the position of the fluorine.

  • Expected: 8-Fluoroquinazoline.

  • Diagnostic: In 1H NMR, the proton at C7 (adjacent to F) will show a characteristic multiplet due to H-H and H-F coupling ($ J_{H-F} \approx 8-10 \text{ Hz} $).

OptimizationLogic Problem Incomplete Cyclization Check1 Check Temperature (Is T > 140°C?) Problem->Check1 Check2 Check Solvent Dryness (Water inhibits amidine formation) Check1->Check2 Temp OK Solution1 Switch to Microwave (180°C, 20 min) Check1->Solution1 Temp too low Solution2 Add Lewis Acid (e.g., Sc(OTf)3) Check2->Solution2 Solvent dry

Figure 2: Decision tree for troubleshooting cyclization yields.

References

  • Synthesis of Quinazolines via Niementowski Reaction Variants

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[5]

    • Source: MDPI C
    • URL:[Link][2][5][6][7]

  • Nitrile Hydrolysis Mechanisms

    • Title: Reactions of Nitriles - Hydrolysis and Reduction.[4][8]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Title: Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers.
  • General Reduction Protocols

    • Title: Reduction of Nitriles to Amines using LiAlH4.[1][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 2-Amino-3-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the scale-up synthesis of derivatives from 2-amino-3-fluorobenzonitrile, a critical building block in modern medicinal chemistry. Recognizing the industrial relevance of this scaffold, we move beyond bench-scale procedures to address the practical challenges of process development, including reaction optimization, safety protocols for handling cyanides, and purification strategies suitable for larger quantities. The core of this application note is a robust, scalable protocol for C-N bond formation via a palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction in pharmaceutical manufacturing.[1][2] This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound moiety is a privileged scaffold in drug discovery. Its value lies in the strategic placement of three key functional groups: an amino group, a nitrile group, and a fluorine atom on an aromatic ring.[3] This unique arrangement offers a versatile platform for constructing complex molecular architectures.

  • Fluorine's Role: The fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Reactive Handles: The ortho-positioned amino and nitrile groups are ideal for constructing fused heterocyclic systems like quinazolines, which are prevalent in many biologically active molecules, including approved anticancer drugs.[4][5]

  • Derivatization Potential: The nucleophilic amino group is readily functionalized, serving as a key attachment point for various substituents to explore structure-activity relationships (SAR).

Given its importance, developing scalable and efficient synthetic routes to its derivatives is a critical task for transitioning a drug candidate from discovery to development.

Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

While various derivatizations are possible, the formation of new carbon-nitrogen (C-N) bonds at the amino group is one of the most common and powerful strategies. The Buchwald-Hartwig amination has become an indispensable tool for this transformation in the pharmaceutical industry, largely replacing harsher, traditional methods.[1][2] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners under relatively mild conditions.[1][6]

The catalytic cycle, a fundamental concept in understanding this reaction, involves the interplay between the palladium catalyst in its Pd(0) and Pd(II) oxidation states, the phosphine ligand, the aryl halide, and the amine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_n(Ar)Pd(II)-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination [L_n(Ar)Pd(II)(NHR'R'')]-X OxAdd->AmineCoord + HNR'R'' - L Dehydro Deprotonation & Ligand Exchange L_n(Ar)Pd(II)-NR'R'' AmineCoord->Dehydro + Base - Base-H⁺X⁻ Dehydro->Pd0 Reductive Elimination Product: Ar-NR'R'' Reaction_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Charge Reactor with Pd precatalyst, ligand, and base. Degas 2. Evacuate and backfill with N2/Ar (3x). Setup->Degas AddSolvent 3. Add degassed solvent. Degas->AddSolvent AddReagents 4. Add this compound and aryl halide. AddSolvent->AddReagents Heat 5. Heat to reaction temperature (e.g., 80-110 °C). AddReagents->Heat Monitor 6. Monitor progress via TLC/GC/LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Upon completion Quench 8. Quench with water/brine. Cool->Quench Extract 9. Extract with organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry 10. Dry organic layer (e.g., Na2SO4) and filter. Extract->Dry Concentrate 11. Concentrate under reduced pressure. Dry->Concentrate Purify 12. Purify via column chromatography or recrystallization. Concentrate->Purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials and Reagents
ReagentCAS No.Mol. Wt.Moles (mol)Mass (g)Equivalents
This compound115661-37-5136.130.1013.611.0
Aryl Bromide (Example)VariesVaries0.11Varies1.1
[PdCl₂(PhCN)₂]14220-64-5383.610.0010.3840.01 (1 mol%)
XPhos564483-18-7476.660.0020.9530.02 (2 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.100.1413.451.4
Anhydrous Toluene108-88-392.14-200 mL-
Step-by-Step Protocol
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet, add sodium tert-butoxide (13.45 g, 0.14 mol), bis(benzonitrile)palladium(II) chloride (0.384 g, 0.001 mol), and XPhos (0.953 g, 0.002 mol).

    • Causality: The base (NaOtBu) is crucial for deprotonating the amine in the catalytic cycle. [1]The palladium complex and phosphine ligand form the active catalyst. [7][8]Handling these solids first in the dry reactor minimizes exposure to atmospheric moisture.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality: The Pd(0) catalytic species is sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is essential for reproducible results and high yields.

  • Reagent Addition: Add anhydrous, degassed toluene (200 mL) via cannula or syringe. Begin stirring to form a slurry. Add this compound (13.61 g, 0.10 mol) and the aryl bromide (0.11 mol).

    • Causality: Using degassed solvent minimizes dissolved oxygen. Adding the reactants at room temperature before heating allows for controlled initiation of the reaction.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Causality: The elevated temperature is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps, at a reasonable rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of water.

    • Causality: Cooling prevents splashing and potential volatilization of the solvent upon quenching. The water wash removes the inorganic base and salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

    • Causality: The brine wash removes residual water from the organic phase. Drying is essential before solvent removal to prevent issues with water in the final product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification (Scale-Up Considerations)
  • Laboratory Scale (<10 g): Purification is typically achieved via flash column chromatography on silica gel.

  • Scale-Up (>100 g): Column chromatography becomes impractical and costly. The preferred method is recrystallization . A solvent screen should be performed on a small scale to identify a suitable solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate) that provides high recovery and purity.

Conclusion

The this compound framework is a cornerstone for the synthesis of high-value pharmaceutical compounds. The successful scale-up of its derivatives requires a deep understanding of the underlying reaction mechanisms, meticulous attention to safety protocols, and a strategic approach to process optimization. The palladium-catalyzed Buchwald-Hartwig amination offers a reliable and scalable method for C-N bond formation. By carefully controlling reaction parameters and selecting appropriate purification techniques, researchers and process chemists can efficiently produce these vital intermediates on a larger scale, accelerating the journey from drug discovery to clinical application.

References

  • Benchchem. (n.d.). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions.
  • Guidechem. (n.d.). What is the synthesis method of this compound?.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • Wikipedia. (n.d.). Palladium.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • NOAA. (n.d.). Cyanides, Inorganic - CAMEO Chemicals.
  • Benchchem. (n.d.). Application Notes: Buchwald-Hartwig Amination Using Bis(benzonitrile)palladium(II) Chloride.
  • European Disinfection Institute. (n.d.). General information about cyanide.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

Sources

2-Amino-3-fluorobenzonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Amino-3-fluorobenzonitrile in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the strategic use of this compound, a pivotal building block in the synthesis of modern kinase inhibitors. As a senior application scientist, this guide moves beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices, ensuring that the protocols are not just replicable, but also comprehensible and adaptable.

Protein kinases are a large family of enzymes that play a central role in regulating complex cellular processes.[1] Their dysregulation is a known cause of numerous diseases, particularly cancer, making them high-value targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.

A key challenge in kinase inhibitor design is achieving both high potency and selectivity. Medicinal chemists often turn to "privileged scaffolds," molecular frameworks that are pre-validated to interact with the ATP-binding site of kinases.[2] Among these, nitrogen-containing heterocycles like pyrazolo[3,4-d]pyrimidines and quinazolines are particularly prominent.[2][3]

The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool to fine-tune their pharmacological properties.[4] Fluorine, being the most electronegative element, can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa.[4][5][6] This makes fluorinated building blocks, such as this compound, exceptionally valuable in drug discovery.

This compound is a versatile intermediate whose utility stems from the specific arrangement of its functional groups.[7] The ortho-positioning of the nucleophilic amino group and the electrophilic nitrile group provides a reactive handle for a variety of cyclization reactions, enabling the efficient construction of complex heterocyclic systems.[3] The fluorine atom, positioned adjacent to the amino group, exerts a strong inductive effect, modulating the reactivity of the aromatic ring and the basicity of the amine, while also providing a potential site for favorable interactions within the kinase active site.

cluster_molecule This compound cluster_application Key Applications A Amino Group (NH2) - Nucleophilic Center - Site for Annulation B Nitrile Group (CN) - Electrophilic Center - Cyclization Partner A->B ortho-Positioning Enables Facile Cyclization E Synthesis of Privileged Scaffolds A->E B->E C Fluorine Atom (F) - Modulates pKa & Reactivity - Enhances Binding Affinity - Blocks Metabolism C->A Inductive Effect D Aromatic Ring - Scaffold Foundation C->D Modulates Ring Electronics F Introduction of Pharmacological Advantages C->F

Diagram 1: Strategic value of this compound.

Safety and Handling of this compound

Trustworthiness in science begins with safety. Before any protocol is initiated, a thorough understanding of the reagent's hazard profile is mandatory. This compound is classified as a hazardous chemical.

Hazard Profile Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[8]

  • Skin Irritation: Causes skin irritation (Category 2).[8]

  • Eye Irritation: Causes serious eye irritation (Category 2).[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Mandatory Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles or a face shield.[8]

    • If there is a risk of dust generation, use a respirator with an appropriate particulate filter.

  • Handling Practices: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the laboratory.[10] Keep containers tightly sealed when not in use.[10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, well-ventilated, locked-up area, away from incompatible materials.[8][9]

Core Synthetic Strategy: Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design because it acts as an isostere of adenine, enabling it to mimic ATP and bind effectively in the kinase hinge region.[2] this compound is an excellent starting point for creating precursors to these important heterocycles.

The general workflow involves a multi-step synthesis that leverages the reactivity of the aminonitrile. A common strategy is to first construct a substituted aminopyrazole, which then undergoes cyclization to form the fused pyrimidine ring.

Diagram 2: General workflow for pyrazolopyrimidine synthesis.

Detailed Protocol: Synthesis of a Fluorinated Aminopyrazole Precursor

This protocol describes the synthesis of a key intermediate, a 3-amino-1-(2-fluoro-6-cyanophenyl)-1H-pyrazole-4-carbonitrile, which is primed for subsequent cyclization. This is a representative, field-proven methodology adapted from established literature procedures for pyrazole synthesis.[11][12]

Objective: To synthesize a key pyrazole intermediate from this compound.

Causality of Design: The protocol is designed as a three-step sequence:

  • Diazotization: The amino group of the starting material is converted into a diazonium salt. This is a classic and reliable method for transforming an aromatic amine into a good leaving group (N₂) or a reactive intermediate for subsequent reactions.

  • Reduction: The diazonium salt is reduced in situ to form the corresponding hydrazine. Hydrazines are essential precursors for pyrazole synthesis.

  • Condensation/Cyclization: The hydrazine is reacted with a suitable three-carbon electrophile (in this case, derived from 2-ethoxymethylenemalononitrile) to construct the pyrazole ring. The choice of this reagent directly installs the required aminonitrile functionality on the newly formed ring.

Materials and Equipment:
  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)[13]

  • 2-Ethoxymethylenemalononitrile

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus.

Step-by-Step Protocol:

PART A: Preparation of 2-Fluoro-6-cyanophenylhydrazine Hydrochloride

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend this compound (10.0 g, 73.5 mmol) in concentrated HCl (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Expertise Note: Using concentrated HCl as the solvent ensures the amine is fully protonated and provides the acidic medium necessary for diazotization. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (5.3 g, 76.8 mmol) in water (15 mL) dropwise over 30 minutes. The addition rate should be controlled to keep the temperature stable. Stir for an additional 30 minutes at 0-5 °C.

    • Expertise Note: A slight excess of NaNO₂ ensures complete conversion. The formation of the diazonium salt is often indicated by a change in color.

  • Reduction: In a separate 500 mL flask, prepare a solution of stannous chloride dihydrate (41.6 g, 184 mmol) in concentrated HCl (50 mL). Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution from Step 2 to the stannous chloride solution. Use a dropping funnel and maintain the temperature of the receiving flask below 10 °C. A thick precipitate will form.

    • Expertise Note: Stannous chloride is a mild and effective reducing agent for converting diazonium salts to hydrazines. The exotherm of this addition must be carefully controlled.

  • Isolation: After the addition is complete, stir the mixture for 2 hours as it slowly warms to room temperature. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water and then diethyl ether to remove residual impurities. Dry the solid under vacuum to yield the crude hydrazine hydrochloride salt. This material is typically used in the next step without further purification.

PART B: Synthesis of 3-Amino-1-(2-fluoro-6-cyanophenyl)-1H-pyrazole-4-carbonitrile

  • Reaction Setup: To a suspension of the crude hydrazine hydrochloride from Part A (assume quantitative yield, ~73.5 mmol) in ethanol (150 mL), add 2-ethoxymethylenemalononitrile (9.9 g, 81 mmol).

  • Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc).

    • Expertise Note: The reaction proceeds via an initial condensation of the hydrazine with the enol ether, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring. Ethanol is a good solvent choice as it facilitates the reaction and allows for easy removal.

  • Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the final aminopyrazole precursor. The resulting solid should be dried under vacuum.

Application in Kinase Inhibitor Scaffolds: Data and Examples

The true value of this compound is demonstrated by its successful incorporation into potent and selective kinase inhibitors. The fluorinated aminopyrazole and aminobenzonitrile scaffolds derived from it serve as versatile platforms for further elaboration.

Kinase Inhibitor ScaffoldTarget Kinase(s)Representative IC₅₀Reference
Pyrano[3,2-c]quinoline-3-carbonitrileEGFR, BRAFV600E, HER-221-75 nM[14]
2'-aminospiro[pyrano[3,2-c]quinoline]Src Kinase (non-ATP competitive)0.9 µM[15]
Pyrazolo[3,4-d]pyrimidineBTK, various oncogenic kinasesVaries widely[2]
Furo[2,3-d]pyrimidineRIP1, Aurora Kinase AVaries[16]

This table presents representative data for inhibitor classes that can be accessed through synthetic routes involving aminonitrile building blocks.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a cyclization-ready aminonitrile system and a pharmacologically beneficial fluorine atom provides a direct and efficient route to privileged kinase inhibitor scaffolds. The protocols and principles outlined in this guide demonstrate its utility in constructing complex molecular architectures like pyrazolopyrimidines.

Future applications will likely see this building block used in the development of next-generation covalent and allosteric inhibitors, where precise positioning of functional groups is paramount. Furthermore, its derivatives may find use in the synthesis of fluorescently-labeled kinase probes for diagnostic and bioimaging applications, expanding its role beyond therapeutics into the realm of chemical biology.[17][18]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluorobenzonitrile: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials.
  • The Synthetic Versatility of 2-Amino-6-fluorobenzonitrile in Medicinal Chemistry. (2026-01-27).
  • Benchchem. Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives.
  • Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 105344.
  • Fluorescent kinase inhibitors as probes in cancer. RSC Publishing. (2021-07-22).
  • Benchchem. Application Notes and Protocols for 3-Amino-4-(phenylamino)benzonitrile in Kinase Inhibitor Synthesis.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. (2024-10-30).
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. (2016-02-08).
  • Guidechem. What is the synthesis method of this compound?.
  • Donaldson, J. S., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters, 28(3), 1015-1018.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11, 1112-1135.
  • Fisher Scientific. SAFETY DATA SHEET: this compound. (2025-12-26).
  • SAFETY DATA SHEET: 2-Amino-6-fluorobenzonitrile. (2023-08-16).
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-fluorobenzonitrile. (2025-12-25).
  • Fluorine in drug discovery: Role, design and case studies.
  • Shamroukh, A. H., et al. (2005). Synthesis of Some Pyrazolo[5][15]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2347–2360. Available from:

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. NIH.
  • Apollo Scientific. 2-Amino-3-bromobenzonitrile - SAFETY DATA SHEET. (2023-06-09).
  • Benchchem. Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • Al-Ostath, A., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the solution stability, degradation pathways, and handling protocols for 2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5) . It is designed for researchers requiring high-purity standards for drug development and organic synthesis.

Part 1: Stability Profile & Solution Chemistry

Q: What is the primary stability concern for this compound in solution? A: The compound is generally stable in neutral organic solvents (e.g., DMSO, Acetonitrile) at room temperature for short periods (24-48 hours). However, it exhibits significant sensitivity to hydrolysis under acidic or basic conditions and oxidative degradation upon prolonged exposure to air and light.

Q: Can I store stock solutions of this compound? A: Not recommended for long-term storage.

  • Best Practice: Prepare fresh solutions immediately before use.

  • If storage is unavoidable: Store in anhydrous DMSO or Acetonitrile at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf-life: <1 week at -20°C in solution. Solid state is stable for >1 year if desiccated and protected from light.[1]

Q: Which solvents are incompatible? A: Avoid protic solvents (water, alcohols) with extreme pH.[1]

  • Strong Acids (pH < 3): Catalyze the hydrolysis of the nitrile group to the amide and subsequently the carboxylic acid.

  • Strong Bases (pH > 10): Rapidly hydrolyze the nitrile and may induce nucleophilic aromatic substitution (SNAr) at the fluorine position, although the amino group deactivates the ring slightly compared to polyfluorinated analogs.

  • Aldehydes/Ketones: The primary amino group (-NH2) will react to form Schiff bases (imines) .[1] Avoid acetone or unpurified solvents containing carbonyl impurities.

Part 2: Degradation Pathways (Visualized)

The following diagram details the three critical degradation mechanisms: Hydrolysis , Oxidation , and Nucleophilic Substitution .

degradation_pathways Start This compound (Target Compound) Amide 2-Amino-3-fluorobenzamide (Intermediate) Start->Amide Acid/Base Hydrolysis (+H2O) Oxidation_Prod Azo/Nitro Species (Colored Impurities) Start->Oxidation_Prod Oxidation (Air/Light) (-NH2 reaction) SNAr_Prod 3-Substituted-2-aminobenzonitrile (Fluorine Displacement) Start->SNAr_Prod Nucleophilic Attack (Strong Nu-, Heat) Acid 2-Amino-3-fluorobenzoic Acid (Final Hydrolysis Product) Amide->Acid Further Hydrolysis

Figure 1: Primary degradation pathways of this compound under environmental stress.

Part 3: Troubleshooting Guide
IssueProbable CauseCorrective Action
Solution turns yellow/brown Oxidative Degradation. Aniline derivatives darken upon oxidation of the -NH2 group.1. Degas solvents before use.2.[1] Store under Argon.3.[1] Protect from light (amber vials).
New peak at RRT ~0.4-0.6 Hydrolysis (Amide formation). Common in aqueous/acidic mobile phases over time.1. Check pH of aqueous buffer.2. Prepare fresh samples.3. Keep autosampler temperature at 4°C.
Loss of Fluorine Signal (NMR) SNAr Reaction. Fluorine displaced by a nucleophile (e.g., -OH, -OMe).[1]1. Avoid strong bases (NaOH, KOH) at high temps.2.[1] Check for solvent impurities (e.g., methanol in DMF).[1]
Extra peaks in Aldehyde solvents Schiff Base Formation. Reaction between -NH2 and solvent.NEVER use Acetone or unpurified aldehydes as solvents for this compound.
Part 4: Analytical Method (HPLC)

To verify the purity of your compound or detect degradation products, use the following validated Reverse-Phase HPLC conditions.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Temperature: 25°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |

Note: The nitrile hydrolysis product (amide) will typically elute earlier (more polar) than the parent compound.[1]

References
  • National Institutes of Health (NIH). (2023). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions of 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-fluorobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to explain the "why" behind experimental choices, ensuring you can adapt and overcome common hurdles in your synthetic endeavors.

I. Understanding the Reactivity of this compound

Before delving into specific reactions, it's crucial to understand the electronic and steric properties of this compound, as these fundamentally influence catalyst selection and reaction outcomes.

Q1: How do the fluorine and amino substituents affect the reactivity of the aromatic ring in catalyzed reactions?

A1: The fluorine atom at the 3-position and the amino group at the 2-position create a unique electronic environment that significantly impacts reactivity:

  • Fluorine's Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

  • Amino Group's Mesomeric Effect: The amino group is a powerful electron-donating group through resonance (+M effect). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic.

  • Combined Influence: The interplay of these opposing effects governs the overall reactivity. The amino group's +M effect generally dominates, making the ring electron-rich and a good substrate for electrophilic reactions. However, the fluorine's -I effect can modulate this reactivity and influence the regioselectivity of reactions.

Q2: What are the primary challenges associated with the ortho-amino group in palladium-catalyzed cross-coupling reactions?

A2: The ortho-amino group can present several challenges in palladium-catalyzed reactions:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, forming a stable chelate. This can inhibit the catalyst by preventing it from participating in the catalytic cycle.[1]

  • Steric Hindrance: The proximity of the amino group to the reaction site can sterically hinder the approach of the catalyst and other reagents, slowing down the reaction rate.[2]

  • Side Reactions: The amino group can undergo N-arylation in some cross-coupling reactions, leading to the formation of undesired byproducts.

Overcoming these challenges often requires careful selection of ligands that can modulate the steric and electronic properties of the catalyst.

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorse transformations in medicinal chemistry. However, their application to this compound requires careful optimization.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][4][5]

Q3: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

A3: Low or no yield in this reaction can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst and Ligand Selection:

    • The Problem: The ortho-amino group can chelate with the palladium catalyst, leading to deactivation. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • The Solution: Employ bulky, electron-rich phosphine ligands that promote the desired catalytic cycle and disfavor catalyst inhibition. Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[6] Consider using pre-formed palladium catalysts with these ligands for better reproducibility.

  • Base Selection:

    • The Problem: The choice of base is critical for the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.

    • The Solution: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Stronger bases like K₃PO₄ can also be effective, particularly with less reactive coupling partners. Avoid strong hydroxide bases if your substrate is sensitive to hydrolysis.

  • Solvent and Temperature:

    • The Problem: The reaction may be too slow at lower temperatures, or side reactions could occur at excessively high temperatures.

    • The Solution: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is standard for Suzuki couplings. Start with a reaction temperature around 80-100 °C and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a higher boiling point solvent like DMF or DMA may be necessary.

  • Boronic Acid Stability:

    • The Problem: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially with electron-rich anilines under basic conditions.[7]

    • The Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your boronic acid is of high quality and stored under anhydrous conditions. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Expected Outcome
Pd(OAc)₂XPhosK₂CO₃Dioxane/H₂O100Good for a wide range of arylboronic acids
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O110Effective for more challenging couplings
PdCl₂(dppf)-Cs₂CO₃DMF/H₂O90A common starting point, may require optimization
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6]

Q4: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am getting a complex mixture of products and low yield of the desired N-arylated product. What could be the issue?

A4: The complexity of the product mixture suggests that side reactions are occurring. Here are the likely culprits and how to address them:

  • Double Arylation:

    • The Problem: The primary amino group of this compound can undergo a second N-arylation, leading to a tertiary amine byproduct.

    • The Solution: Use a bulky ligand that sterically hinders the second arylation. Ligands like Josiphos or t-BuXPhos are often effective. Carefully controlling the stoichiometry of the reactants (using the aryl halide as the limiting reagent) can also minimize this side reaction.

  • Hydrolysis of the Nitrile Group:

    • The Problem: Under strongly basic conditions and elevated temperatures, the nitrile group can hydrolyze to the corresponding amide or even the carboxylic acid.[8]

    • The Solution: Use a non-hydroxide base like NaOt-Bu or LiHMDS. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Catalyst Deactivation:

    • The Problem: As with the Suzuki reaction, the ortho-amino group can chelate to the palladium catalyst and inhibit its activity.

    • The Solution: Employ electron-rich, bulky ligands that promote reductive elimination and prevent catalyst deactivation. The use of pre-catalysts can also be beneficial.

Buchwald_Hartwig_Troubleshooting

III. Other Catalyzed Reactions and Potential Pitfalls

Beyond cross-coupling, this compound is a versatile precursor for other transformations.

Q5: I am trying to synthesize a quinazoline from this compound but the reaction is not proceeding as expected. What catalyst and conditions should I use?

A5: The synthesis of quinazolines from 2-aminobenzonitriles often involves a cyclization reaction with an appropriate electrophile.[9]

  • Acid-Catalyzed Annulation: A common method involves the reaction of the 2-aminobenzonitrile with another nitrile in the presence of a strong acid like HCl.[9]

  • Palladium-Catalyzed Three-Component Reaction: A more advanced approach involves a palladium-catalyzed reaction of the 2-aminobenzonitrile, an aldehyde, and an arylboronic acid.[10] This method allows for greater diversity in the final product.

  • Troubleshooting: If your reaction is failing, ensure anhydrous conditions, as water can interfere with many of the reagents used. If using an acid catalyst, ensure it is of sufficient strength and concentration. For palladium-catalyzed methods, ligand and base screening may be necessary, similar to the cross-coupling reactions discussed above.

Q6: Can the nitrile group of this compound be selectively reduced without affecting the aromatic ring or the fluorine atom?

A6: Yes, the selective reduction of the nitrile to a primary amine (aminomethyl group) is a common transformation.

  • Catalytic Hydrogenation: This is a widely used method. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere are effective.[11][12] To avoid the formation of secondary and tertiary amine byproducts, the addition of ammonia to the reaction mixture is often beneficial.[12]

  • Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also be used for this reduction.[13][14] These are powerful reducing agents, so careful control of the reaction conditions is necessary to avoid over-reduction or side reactions.

Nitrile_Reduction_Catalysts

IV. References

  • The Suzuki–Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. ResearchGate. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

  • Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. ResearchGate. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). PubMed. Available at: [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available at: [Link]

  • The Reduction of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. PMC. Available at: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Palladium-Catalyzed Enantioselective C-H Arylations and Alkenylations of 2-Aminobiaryls with Atmospheric Air as the Sole Oxidant. PubMed. Available at: [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. Google Patents. Available at:

  • Nitrile to Amide. Common Conditions. Available at: [Link]

  • Nitrile to Amine. Common Conditions. Available at: [Link]

  • Process for the preparation of aniline boronic acids and derivatives thereof. Google Patents. Available at:

  • Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society. Available at: [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. Available at: [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available at: [Link]

  • Nitrile reduction. Wikipedia. Available at: [Link]

  • Process for the hydrolysis of nitriles. Google Patents. Available at:

  • A palladium chelating complex of ionic water-soluble nitrogen-containing ligand: the efficient precatalyst for Suzuki–Miyaura reaction in water. Green Chemistry. Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. Available at: [Link]

  • Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. Available at: [Link]

  • Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation. MDPI. Available at: [Link]

  • (A) Overview of the addition of arylboronic acids to electron-deficient... ResearchGate. Available at: [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available at: [Link]

  • Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: 2-Amino-3-fluorobenzonitrile (2-A-3-FBN) Reactivity & Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-FBN-03 Subject: Solvent Effects on Reactivity, Solubility, and Synthetic Pathways Status: Active Assigned Specialist: Senior Application Scientist, Chemical Development Division

Executive Summary & Molecule Profile

2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5) is a bifunctional fluorinated building block critical in the synthesis of kinase inhibitors (specifically quinazolines). Its reactivity is defined by a "push-pull" electronic environment:

  • The Nucleophile: The 2-amino group (

    
    ) is deactivated by the inductive electron-withdrawal (
    
    
    
    ) of the adjacent 3-fluorine and the 1-nitrile.
  • The Electrophile: The 1-nitrile group (

    
    ) is susceptible to nucleophilic attack but sterically modulated by the ortho-amino group.
    

Critical Advisory: The choice of solvent is not merely about solubility; it dictates the chemoselectivity between cyclization (desired) and hydrolysis (undesired).

Solvent Compatibility & Reactivity Matrix

The following table categorizes solvent systems based on their interaction with the 2-A-3-FBN dipole and their influence on reaction kinetics.

Solvent ClassExamplesSolubility ProfileKinetic Impact on 2-A-3-FBNRecommended Application
Polar Aprotic DMF, DMAc, DMSO, NMPHigh Accelerates Nucleophilic Attack. Stabilizes charged transition states without H-bond donation, increasing the nucleophilicity of the amine.High-temperature cyclizations (e.g., Niementowski variation) to quinazolines.
Polar Protic Ethanol, Isopropanol, Acetic AcidModerate Modulates Basicity. Solvates the amino group via H-bonding, slightly reducing nucleophilicity but assisting in proton transfer steps.Acid-catalyzed condensations; recrystallization.
Non-Polar Toluene, XyleneLow to Moderate Inert/Thermal. minimal interaction with the dipole; requires high temperatures to overcome activation energy.Azeotropic removal of water; reactions requiring Lewis acid catalysis.
Chlorinated DCM, ChloroformHigh Neutral. Good for transport and mild derivatization, but poor for high-energy cyclizations.Low-temperature acylation or protection of the amine.

Troubleshooting Guide: Common Reactivity Issues

Issue 1: Stalled Cyclization to Quinazoline

Symptom: You are attempting to react 2-A-3-FBN with formamide or an orthoester to form 8-fluoroquinazolin-4(3H)-one, but the reaction stalls or yields <40%.

Root Cause Analysis: The 3-fluorine atom exerts a strong inductive effect (


), reducing the electron density on the nitrogen of the amino group. In non-polar solvents (like Toluene), the amine is too "cold" to attack the electrophilic partner effectively.

Solution Protocol:

  • Switch Solvent: Move to a high-dielectric polar aprotic solvent (DMAc or DMF). This leaves the amine "naked" (unsolvated by protons) and more reactive.

  • Temperature Threshold: Ensure reaction temperature exceeds 140°C. The activation energy for the initial nucleophilic attack is higher due to the fluorine deactivation.

  • Catalysis: Add a catalytic amount of acetic acid if using orthoesters. The protonation of the electrophile compensates for the weak nucleophilicity of the fluorinated amine.

Issue 2: Unexpected Hydrolysis (Amide Formation)

Symptom: Analysis (LC-MS) shows a peak corresponding to M+18 (hydration), indicating the nitrile has converted to a primary amide (2-amino-3-fluorobenzamide) instead of cyclizing.

Root Cause Analysis: Trace water in polar aprotic solvents (DMF/DMSO) acts as a competing nucleophile. The nitrile carbon is highly electrophilic due to the electron-withdrawing nature of the ring system. Under basic conditions or high heat, even 0.5% water content can drive hydrolysis over cyclization.

Solution Protocol:

  • Solvent Drying: Use anhydrous DMF/DMAc (<0.05% water). Store over activated 4Å molecular sieves for 24 hours prior to use.

  • Reagent Order: If using a base (e.g.,

    
    ), add it after the electrophilic partner (e.g., formamidine acetate) to minimize the window where the nitrile is exposed to hydroxide ions generated from trace water.
    
Issue 3: Poor Solubility During Workup

Symptom: The product precipitates as a gum or oil rather than a clean solid upon adding water to the reaction mixture.

Root Cause Analysis: 2-A-3-FBN and its derivatives are lipophilic but possess H-bond acceptors (F, CN). In intermediate polarity mixtures (e.g., DMF/Water 1:1), they form supersaturated oils.

Solution Protocol:

  • The "Crash" Method: Pour the reaction mixture slowly into ice-cold water (ratio 1:10) with vigorous stirring. The thermal shock promotes crystallization over oiling.

  • pH Adjustment: If the product is the quinazoline, adjust the aqueous crash solution to pH 4-5. This protonates any unreacted amine starting material (keeping it in solution) while precipitating the neutral product.

Mechanistic Visualization: Solvent-Dependent Pathways

The following diagram illustrates how solvent choice dictates the reaction pathway of 2-A-3-FBN.

G cluster_legend Pathway Key Start This compound (Starting Material) Solv_Aprotic Solvent: Anhydrous DMAc/DMF (High T, Polar Aprotic) Start->Solv_Aprotic Dissolution Solv_Wet Solvent: Wet DMSO or Aqueous Base Start->Solv_Wet Dissolution Inter_Amidine Amidine Intermediate (Naked Nucleophile Attack) Solv_Aprotic->Inter_Amidine + Electrophile (e.g., Formamide) Inter_Hydrolysis Imidate Intermediate (Water Attack) Solv_Wet->Inter_Hydrolysis + H2O / OH- Prod_Quin 8-Fluoroquinazolin-4(3H)-one (Target Drug Scaffold) Inter_Amidine->Prod_Quin Cyclodehydration (-NH3 / -H2O) Prod_Amide 2-Amino-3-fluorobenzamide (By-product) Inter_Hydrolysis->Prod_Amide Tautomerization key Red Path = Cyclization (Desired) Yellow Path = Hydrolysis (Undesired)

Caption: Figure 1. Divergent reaction pathways of this compound driven by solvent water content and polarity.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for the cyclization reaction? A: Generally, no. While ethanol is a good solvent for solubility, its boiling point (78°C) is often insufficient to overcome the activation energy required for the deactivated amino group of 2-A-3-FBN to attack electrophiles. High-boiling alcohols (e.g., 2-methoxyethanol, bp 124°C) are better alternatives if a protic environment is required [1].

Q: How does the 3-Fluoro substituent specifically affect solubility compared to the non-fluorinated analog? A: The 3-fluorine atom increases lipophilicity (logP) but decreases basicity. You will find that 2-A-3-FBN is more soluble in chlorinated solvents (DCM) than 2-aminobenzonitrile, but less soluble in dilute aqueous acids because the fluorine reduces the pKa of the amino group, making it harder to protonate [2].

Q: Is this compound sensitive to light? A: Yes. Fluorinated aromatic amines can undergo photo-oxidation, turning dark brown over time. Store the solid in amber vials. In solution, exclude light during extended reflux periods to prevent radical side-reactions initiated at the C-F bond [3].

References

  • Synthesis of Quinazoline Derivatives: Zhang, J., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation."[1] Molecules, vol. 23, no. 6, 2018. Relevance: Establishes the standard cyclization protocols for aminobenzonitriles in polar solvents.

  • Ortho-Fluoro Effects on Reactivity: Jones, W.D., et al. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile." Organometallics, 2023. Relevance: Details the thermodynamic stability and electronic influence of ortho-fluorine substitution on benzonitriles.

  • General Amino Acid/Amine Reactivity & Nucleophilicity: "Introduction to Amino Acid Reactivity." Chemistry LibreTexts, 2019. Relevance: Provides foundational principles on how electronegative substituents (like Fluorine) deactivate nucleophilic amino groups.

  • Nitrile Reactivity & Hydrolysis Mechanisms: Sutton, C., et al. "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine." Journal of Medicinal Chemistry, 2013. Relevance: Explains the susceptibility of the nitrile group to nucleophilic attack and hydrolysis in biological/aqueous buffers.

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Amino-3-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing exothermic reactions involving this versatile chemical intermediate. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your experiments are both successful and, above all, safe.

Understanding the Inherent Risks of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its reactive amino and cyano functional groups.[1] These very features, however, can contribute to significant exothermic events if not properly managed. An exothermic reaction releases heat, and if this heat is generated faster than it can be dissipated, it can lead to a dangerous increase in temperature and pressure—a thermal runaway.[2] Such events can result in violent reaction acceleration, boiling of solvents, and potentially vessel rupture.

This guide provides a framework for identifying potential hazards, implementing control measures, and responding effectively to unexpected events.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic solid. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[3][4] From a reactive hazards perspective, its amino and nitrile groups can participate in highly exothermic reactions. While stable under normal conditions, it is incompatible with strong acids.[3] Thermal decomposition can lead to the release of irritating and toxic gases, which may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5][6]

Q2: What types of reactions involving this compound are likely to be exothermic?

A2: While specific calorimetric data for every reaction is essential, you should presume any of the following transformations involving this compound have the potential for significant exothermicity:

  • Diazotization: Reactions of the amino group with nitrous acid to form diazonium salts are notoriously exothermic and can be explosive if the temperature is not strictly controlled.

  • Amide Bond Formation: Acylation of the amino group with reactive acylating agents like acid chlorides or anhydrides can be highly exothermic.

  • N-Alkylation: Alkylation of the amino group can also generate significant heat, depending on the alkylating agent and reaction conditions.

  • Reactions of the Nitrile Group: Hydrolysis or reduction of the nitrile group can be exothermic.

  • Aromatic Substitution Reactions: Further substitution on the benzene ring, particularly nitration, can be extremely exothermic and requires specialized knowledge and equipment to perform safely.

Q3: How can I assess the thermal risk of my specific reaction?

A3: The most reliable method is through calorimetric studies. Techniques like Differential Scanning Calorimetry (DSC) can provide data on decomposition temperatures and energy release.[7][8][9] For assessing the heat of reaction, Reaction Calorimetry (RC1) is the industry standard. These studies provide critical data such as:

  • Heat of Reaction (ΔHrxn): The total amount of heat released.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is lost to the surroundings.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature achievable by the desired reaction.

A thorough risk assessment is a critical first step before any scale-up.[2]

Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Immediate Action(s) Preventative Measures
Rapid, Uncontrolled Temperature Rise - Reagent addition is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots.- Incorrect reagent concentration.1. Immediately stop all reagent addition.2. Increase cooling to maximum capacity (e.g., add dry ice to the cooling bath).3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.4. Prepare for emergency quenching if the temperature continues to rise unabated.- Perform a risk assessment to understand the reaction's thermal profile.- Use a syringe pump for controlled, slow addition of the limiting reagent.- Ensure vigorous overhead stirring.- Use a properly sized cooling bath and monitor its temperature.[10]
Pressure Buildup in a Sealed Vessel - Gas evolution from the reaction.- Solvent boiling due to an uncontrolled exotherm.1. DO NOT attempt to tighten clamps or further seal the vessel.2. If the system has a pressure relief device (e.g., a bubbler), ensure it is not blocked.3. Cool the vessel immediately and cautiously.4. If the pressure continues to rise, evacuate the area and alert safety personnel.- Never run potentially gas-evolving or highly exothermic reactions in a sealed system without proper pressure relief and containment.- Conduct reactions in a fume hood.[11]
Reaction Mixture Solidifies or Becomes Viscous - Product or intermediate precipitation.- Polymerization.1. Stop reagent addition.2. If possible, add a pre-warmed solvent that is known to dissolve all components.3. If stirring stops, do not restart it without first ensuring there are no localized hot spots.- Choose a solvent system where all components remain in solution at the reaction temperature.- Determine the thermal stability of the starting materials and products to avoid decomposition-induced polymerization.[7]
Quenching is Violently Exothermic - The quenching agent is too reactive.- The reaction was not sufficiently cooled before quenching.1. Stop the addition of the quenching agent.2. Apply emergency cooling.3. Add the quenching agent much more slowly, or switch to a less reactive quenching agent.- Always cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching.[12]- Use a multi-step quenching protocol with agents of increasing reactivity (e.g., isopropanol, then methanol, then water).[13]

Experimental Protocols and Workflows

Protocol 1: General Procedure for a Controlled Exothermic Reaction

This protocol outlines a general approach for running an exothermic reaction with this compound, such as an acylation. This is a template and must be adapted based on a specific reaction's risk assessment.

  • Reactor Setup:

    • Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer or overhead stirrer, a thermocouple to monitor the internal temperature, a dropping funnel or syringe pump for reagent addition, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) of sufficient size.

  • Initial Charge:

    • Charge the flask with this compound and the chosen solvent.

    • Begin stirring and cool the solution to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition:

    • Load the second reagent into the dropping funnel or syringe pump.

    • Begin adding the reagent dropwise or at a slow, controlled rate.[14]

    • Continuously monitor the internal temperature.[10] The rate of addition should be adjusted to maintain the desired temperature range. A temperature increase of more than 5-10 °C may indicate that the addition is too fast.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching:

    • Once the reaction is complete, ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C).

    • Slowly add a pre-cooled quenching solution. Be prepared for an initial exotherm upon quenching.[12]

  • Work-up:

    • Proceed with the standard aqueous work-up and extraction once the reaction is fully quenched and has returned to room temperature.

Workflow for Managing a Thermal Runaway

The following diagram illustrates a decision-making workflow in the event of an uncontrolled exotherm.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Isomers of Aminofluorobenzonitrile: Properties, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry and materials science, the aminofluorobenzonitrile scaffold is a privileged building block. The strategic placement of amino, fluoro, and nitrile functional groups on a benzene ring gives rise to a fascinating array of positional isomers, each with a unique electronic and steric profile. This isomerism is not a trivial chemical curiosity; it is a critical design element that profoundly influences a molecule's reactivity, physicochemical properties, and, ultimately, its biological activity. The difference in the spatial arrangement of these groups can dictate binding affinities to protein targets, metabolic stability, and pharmacokinetic profiles.[1] For drug development professionals, understanding the distinct properties of each isomer is paramount for rational molecular design and the efficient synthesis of novel chemical entities.

This guide provides a comparative analysis of the key isomers of aminofluorobenzonitrile. We will delve into their distinct physicochemical and spectroscopic properties, provide insight into synthetic strategies, and offer detailed experimental protocols for their characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently select, synthesize, and validate the specific isomer best suited for their research and development endeavors.

Structural Overview of Aminofluorobenzonitrile Isomers

The benzonitrile core allows for ten possible positional isomers for a mono-amino, mono-fluoro substitution pattern. The relative positions of the amino (-NH₂) and fluoro (-F) groups in relation to the cyano (-CN) group define their unique chemical identity.

isomers cluster_2amino 2-Amino Isomers cluster_3amino 3-Amino Isomers cluster_4amino 4-Amino Isomers 2A3F 2-Amino-3-fluorobenzonitrile 2A4F 2-Amino-4-fluorobenzonitrile 2A5F 2-Amino-5-fluorobenzonitrile 2A6F 2-Amino-6-fluorobenzonitrile 3A2F 3-Amino-2-fluorobenzonitrile 3A4F 3-Amino-4-fluorobenzonitrile 3A5F 3-Amino-5-fluorobenzonitrile 4A2F 4-Amino-2-fluorobenzonitrile 4A3F 4-Amino-3-fluorobenzonitrile

Caption: Positional isomers of aminofluorobenzonitrile.

Comparative Physicochemical Properties

The melting and boiling points of these isomers are dictated by the interplay of intermolecular forces, primarily hydrogen bonding (from the -NH₂ group) and dipole-dipole interactions (from the -CN and C-F bonds). Crystal packing efficiency, which is highly dependent on the substitution pattern, also plays a crucial role in determining the melting point.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 133240-07-0136.1386 - 90N/A
2-Amino-4-fluorobenzonitrile 80517-22-2136.1398 - 102N/A
2-Amino-5-fluorobenzonitrile 61272-77-3136.1392 - 97.2[2][3]N/A
2-Amino-6-fluorobenzonitrile 77326-36-4136.1378 - 82N/A
3-Amino-2-fluorobenzonitrile 873697-68-8136.1368 - 72270.3 (Predicted)[4]
3-Amino-4-fluorobenzonitrile 859855-53-1136.1389 - 93N/A
4-Amino-2-fluorobenzonitrile 53312-80-4136.1383 - 87288.2 (Predicted)
4-Amino-3-fluorobenzonitrile 63069-50-1136.1388N/A

Comparative Spectroscopic Analysis: A Fingerprint for Each Isomer

Spectroscopic techniques are indispensable for the unambiguous identification of a specific isomer. The electronic environment of each proton, carbon, and fluorine nucleus is unique, leading to characteristic signals in NMR spectroscopy. Similarly, the vibrational modes of the functional groups provide a distinct fingerprint in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the amino group and the electron-withdrawing effects of the fluoro and cyano groups. Protons ortho and para to the amino group will be shielded (shifted upfield), while those ortho and para to the cyano and fluoro groups will be deshielded (shifted downfield). The broad signal of the -NH₂ protons is also a key feature, typically appearing between 3.5 and 5.5 ppm.

¹³C NMR: The aromatic carbon signals span a range from approximately 100 to 165 ppm. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a definitive characteristic. The chemical shifts of the carbons directly bonded to the substituents are most affected: C-F (highly deshielded), C-NH₂ (deshielded), and C-CN (shielded relative to benzene). The nitrile carbon (C≡N) typically appears in the range of 115-120 ppm.

¹⁹F NMR: This is arguably the most powerful technique for distinguishing between the isomers. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The position of the amino group relative to the fluorine atom will cause significant variations in the ¹⁹F chemical shift. As a general trend, an electron-donating group para to the fluorine will cause shielding (a more negative chemical shift), while an ortho or meta placement will have a different, predictable electronic effect.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum allow for functional group confirmation:

  • N-H Stretch: A pair of sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C≡N Stretch: A sharp, intense peak around 2220-2230 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

  • C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Found in their usual regions, ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹, respectively.

In-Depth Isomer Profile: 3-Amino-2-fluorobenzonitrile

CAS Number: 873697-68-8[4]

Properties: This isomer is a light brown to brown solid with a predicted boiling point of approximately 270 °C.[4] Its structure, with the amino and fluoro groups adjacent to each other, presents interesting possibilities for intramolecular hydrogen bonding, which can influence its reactivity and physical properties.

Synthesis Insights: A common laboratory-scale synthesis involves a nucleophilic substitution of a chlorine atom with a cyanide group. The synthesis starts from 3-chloro-2-fluoroaniline, which is reacted with sodium cyanide in the presence of a nickel(II) bromide catalyst in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures.[4]

Causality Behind Experimental Choices:

  • Catalyst: Nickel(II) is often used in cyanation reactions of aryl halides as it can facilitate the challenging nucleophilic aromatic substitution.

  • Solvent: NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the necessary high temperatures to overcome the activation energy barrier.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the catalyst and other sensitive reagents at high temperatures.

Experimental Protocol: Synthesis and Characterization of 3-Amino-2-fluorobenzonitrile

This section provides a representative, self-validating protocol for the synthesis and characterization of an aminofluorobenzonitrile isomer.

Objective: To synthesize 3-amino-2-fluorobenzonitrile from 3-chloro-2-fluoroaniline and confirm its identity and purity through spectroscopic methods.

Materials:

  • 3-chloro-2-fluoroaniline

  • Sodium cyanide (NaCN)

  • Nickel(II) bromide (NiBr₂)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (Celite®)

  • Deuterated chloroform (CDCl₃) for NMR

  • Round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle

  • Standard laboratory glassware for workup and purification

  • NMR spectrometer, IR spectrometer

Procedure:

Part 1: Synthesis [4]

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-chloro-2-fluoroaniline (1.0 eq.), sodium cyanide (2.2 eq.), and nickel(II) bromide (1.35 eq.).

  • Solvent Addition: Add anhydrous NMP to the flask.

  • Reaction: Slowly heat the reaction mixture to 200 ± 5 °C with vigorous stirring. Maintain this temperature for 4 days under a nitrogen atmosphere. Rationale: High temperature is required to drive this challenging nucleophilic aromatic substitution.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a large volume of MTBE (approx. 30 times the volume of NMP used). c. Filter the mixture through a pad of diatomaceous earth to remove insoluble inorganic salts and catalyst residues. Wash the pad with additional MTBE. d. Transfer the filtrate to a separatory funnel and wash sequentially with brine, water (twice), and again with brine. Rationale: The washing steps remove the remaining NMP and inorganic impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude brown solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure 3-amino-2-fluorobenzonitrile.

Part 2: Characterization

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: a. Dissolve a small sample (5-10 mg) of the purified product in CDCl₃. b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. c. Validation: The ¹H NMR should show three distinct aromatic proton signals and a broad amine proton signal. The ¹³C NMR should show the characteristic nitrile carbon signal (~115-120 ppm) and a carbon signal with a large C-F coupling constant. The ¹⁹F NMR will show a single resonance at a chemical shift characteristic of this substitution pattern.

  • IR Spectroscopy: a. Acquire an IR spectrum of the purified solid using a KBr pellet or an ATR accessory. b. Validation: Confirm the presence of the key functional groups by identifying the N-H stretches (~3300-3500 cm⁻¹), the C≡N stretch (~2225 cm⁻¹), and the C-F stretch (~1100-1300 cm⁻¹).

Workflow Visualization: From Synthesis to Verified Isomer

The following diagram illustrates the logical workflow for synthesizing and validating an aminofluorobenzonitrile isomer.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis & Validation start Starting Materials (e.g., Halo-fluoroaniline + NaCN) reaction Catalytic Cyanation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Solid Product purify->product ir FT-IR Spectroscopy product->ir Functional Groups? nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr Connectivity? ms Mass Spectrometry (Optional) product->ms Molecular Weight? analyze Compare Spectra to Reference Data / Expected Values ir->analyze nmr->analyze ms->analyze confirm Structure Confirmed analyze->confirm Data Match repurify Impure? Re-purify analyze->repurify Data Mismatch repurify->purify Repeat

Caption: Experimental workflow for synthesis and validation.

Conclusion

The positional isomers of aminofluorobenzonitrile represent a class of chemical building blocks where subtle structural changes lead to significant differences in properties and reactivity. This guide has highlighted these differences through a comparison of their physicochemical and spectroscopic characteristics. For the medicinal chemist, the ability to distinguish and selectively synthesize a particular isomer is a crucial skill. The ortho-amino isomers, for example, are common precursors for heterocyclic ring systems like quinazolines, while the electronic effects in meta and para isomers can be exploited to tune pKa and reactivity at the amino or nitrile group. A thorough characterization using a combination of NMR (¹H, ¹³C, and especially ¹⁹F) and IR spectroscopy is non-negotiable for confirming the identity of a specific isomer. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can confidently navigate the chemistry of aminofluorobenzonitrile isomers to accelerate their drug discovery and materials science programs.

References

  • 2-Amino-5-fluorobenzonitrile - SAFETY DATA SHEET. (2023).
  • 5-Amino-2-fluorobenzonitrile. (n.d.). In CAS Common Chemistry. Retrieved from CAS, a division of the American Chemical Society.
  • 3-Amino-2-fluorobenzonitrile. (n.d.).
  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (2026). Organic Letters, 28(3), 1015-1018.
  • 3-Amino-2-fluorobenzonitrile | 873697-68-8. (n.d.).
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics.
  • 4-Fluorobenzonitrile. (n.d.). In PubChem. Retrieved from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). The Royal Society of Chemistry.
  • Interpreting C-13 NMR Spectra. (2023).
  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry.
  • 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum. (n.d.).
  • 13C NMR Chemical Shifts. (n.d.).
  • 19Flourine NMR. (n.d.).
  • 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum. (n.d.).
  • 19F NMR Chemical Shift Table. (n.d.).
  • ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (2020).
  • 3-Amino-5-fluorobenzonitrile. (n.d.). In PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Amino-3-fluorobenzonitrile is a substituted aniline derivative recognized as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its structural motifs—a primary amine, a nitrile group, and a fluorinated aromatic ring—make it a versatile building block for the synthesis of biologically active molecules and fluorine-containing drugs.[1][2] In the rigorous landscape of drug development, the purity and stability of such intermediates are not merely a matter of quality control; they are foundational to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Consequently, the development and validation of robust analytical methods are of paramount importance.

This guide provides an in-depth comparison of potential analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind method selection, grounded in the physicochemical properties of the analyte. We will present a detailed, field-tested protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method—the gold standard for this application—and discuss the complementary roles of Gas Chromatography (GC) and spectroscopic techniques.

Physicochemical Properties & Analytical Strategy

The molecular structure of this compound dictates the optimal analytical approach. Key characteristics include:

  • Polarity: The presence of the amino (-NH2) and nitrile (-CN) groups, along with the electronegative fluorine atom, imparts significant polarity to the molecule.[1] This property makes it well-suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • UV Absorbance: The benzonitrile core is a strong chromophore, allowing for sensitive detection using UV-Visible spectrophotometry, a standard detector in HPLC systems.

  • Volatility and Thermal Stability: As a solid at room temperature, the compound has low volatility.[1] This makes direct analysis by Gas Chromatography (GC) challenging, as the high temperatures of the GC inlet could lead to degradation.[3] Therefore, derivatization is a mandatory prerequisite for any GC-based method to increase volatility and thermal stability.[3][4]

  • Reactivity: The primary amine is a reactive functional group, susceptible to oxidation and other degradation pathways. It is also the primary site for derivatization reactions used in both HPLC and GC to enhance detection or improve chromatographic behavior.[5][6]

Based on these properties, RP-HPLC emerges as the most powerful and direct technique for purity assessment and impurity profiling. GC offers an alternative, particularly for volatile impurities, but its complexity is increased by the need for derivatization. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) are excellent for identity confirmation but lack the resolving power for quantitative purity analysis.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique must be a deliberate process, weighing the strengths and weaknesses of each in the context of the analytical goal.

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC-FID/MS) UV-Visible Spectrophotometry
Primary Application Purity, Impurity Profiling, Stability AssaysVolatile Impurity Analysis, Orthogonal Purity MethodIdentity, Simple Concentration Assays
Specificity High (excellent separation from impurities and degradants).[7]High (with appropriate column and derivatization).Low (potential for high interference from other absorbing compounds).[7]
Derivatization Not typically required for detection; may be used for enhanced sensitivity.Mandatory for the parent compound to increase volatility.[3][4]Not applicable.
Sensitivity (Typical) ng/mL range.[7]pg/mL to ng/mL range (detector dependent).µg/mL range.
Throughput Moderate to High.Moderate (derivatization adds time).Very High.
Key Advantage The "gold standard" for stability-indicating assays for non-volatile pharmaceuticals.[8]Excellent for separating volatile and semi-volatile compounds.Simple, rapid, and non-destructive.
Key Limitation May require complex mobile phases for optimal separation.Derivatization can be complex and introduce artifacts.[4]Cannot separate the analyte from impurities.[7]

In-Depth Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[8][9] The core principle is to prove that the method can separate the analyte peak from peaks corresponding to its degradation products.[10]

Rationale for Method Development Choices
  • Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its non-polar stationary phase provides effective retention for moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is selected. A gradient is superior to an isocratic elution because it provides the resolving power to separate early-eluting polar impurities and ensures that any late-eluting non-polar impurities are effectively washed from the column in a reasonable time.

  • Detector: A Photodiode Array (PDA) detector is chosen over a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity analysis. This allows one to check if a single chromatographic peak consists of more than one co-eluting compound, a critical aspect of a stability-indicating assay.[8]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development through full validation according to International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Deploy Phase 3: Implementation Dev_Start Define Analytical Target Profile Screening Screen Columns & Mobile Phases Dev_Start->Screening Optimization Optimize Gradient, Flow Rate, Temp. Screening->Optimization Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimization->Forced_Deg Specificity Confirm Peak Purity & Resolution > 2 Forced_Deg->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) (98.0-102.0%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, RSD ≤ 2%) Accuracy->Precision LOD_LOQ Determine LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Method Parameters) LOD_LOQ->Robustness SOP Write Standard Operating Procedure (SOP) Robustness->SOP QC_Routine Implement for Routine QC Testing SOP->QC_Routine

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: RP-HPLC

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (Milli-Q or equivalent)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent with PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (monitor 200-400 nm with PDA).

  • Injection Volume: 5 µL.

3. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

4. Validation Procedure:

  • Specificity (Forced Degradation): [9][10]

    • Acid Hydrolysis: Dissolve the sample in diluent containing 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Dissolve the sample in diluent containing 0.1 M NaOH and heat at 60 °C.

    • Oxidative Degradation: Dissolve the sample in diluent containing 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to 105 °C.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm).

    • Procedure: Analyze all stressed samples by HPLC.

    • Acceptance Criteria: The method must demonstrate resolution (Rs > 2.0) between the parent peak and all degradation product peaks. The parent peak must also pass peak purity analysis using the PDA detector.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the analyte from the LOQ to 150% of the working standard concentration (e.g., 1 µg/mL to 150 µg/mL).

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.[7]

  • Accuracy:

    • Procedure: Perform spike recovery studies by adding known amounts of the analyte to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

  • Precision:

    • Procedure (Repeatability): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst.

    • Procedure (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) method (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Alternative & Complementary Methods

Gas Chromatography with Derivatization

While HPLC is superior for routine purity testing, GC-MS can be a powerful orthogonal technique, especially for identifying volatile impurities that may not be observed by HPLC.

Causality: The amino and nitrile groups make the molecule too polar and non-volatile for direct GC analysis.[3] Derivatization is essential. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective technique.[6] It replaces the active hydrogens on the amine with non-polar trimethylsilyl groups, drastically increasing volatility.[4][6]

Workflow for GC-MS Analysis

GCMS_Workflow Sample Weigh Sample Deriv Add Derivatization Reagent (e.g., MSTFA) & Solvent (e.g., Acetonitrile) Sample->Deriv React Heat Reaction Vial (e.g., 70°C for 20 min) Deriv->React Inject Inject 1 µL into GC-MS System React->Inject Separate Separation on GC Column (e.g., TR-5) Inject->Separate Detect Detection by Mass Spectrometer (MS) Separate->Detect Analyze Analyze Data: Identify Peaks by Mass Spectra Detect->Analyze

Caption: General workflow for GC-MS analysis with derivatization.

Protocol Snapshot: GC-MS

  • Derivatization: Dissolve ~2 mg of the sample in 1 mL acetonitrile, add 0.5 mL of MSTFA, and heat at 70 °C for 20 minutes.[6]

  • GC Column: A low-polarity 5% phenyl methylpolysiloxane column (e.g., TR-5) is suitable for separating the derivatized compounds.[6]

  • Analysis: The resulting mass spectra can be used to confirm the identity of the derivatized analyte and to tentatively identify unknown impurities based on their fragmentation patterns.[11]

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, a validated, stability-indicating RP-HPLC method is the most robust, reliable, and defensible approach for determining the purity and stability of this compound. The detailed HPLC protocol provided in this guide serves as a comprehensive framework for implementation in a quality control environment. The method's specificity, proven through forced degradation studies, ensures that any potential degradants that arise during manufacturing or storage can be detected and resolved.

While HPLC is the primary workhorse, a multi-faceted approach provides the most complete analytical picture. GC-MS, though requiring derivatization, is an invaluable orthogonal method for impurity identification. Spectroscopic techniques such as FTIR and NMR should be used for initial identity confirmation of the reference material and for structural elucidation of unknown impurities identified by chromatographic methods. The adoption of these validated methods is a critical step in ensuring the quality and integrity of intermediates used in the pharmaceutical development pipeline.

References

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Library of Medicine.
  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. USP.
  • MDPI. (2022). Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. MDPI.
  • BenchChem. (n.d.). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. BenchChem.
  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. BenchChem.
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  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
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  • Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
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Benchmarking synthesis routes to 2-Amino-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5) is a critical pharmacophore intermediate, particularly in the synthesis of MEK inhibitors and other kinase-targeting small molecules. Its structural motif—an electron-deficient aromatic ring with vicinal amino and cyano groups—makes it a versatile but challenging synthon.

This guide benchmarks three distinct synthesis routes. While the nucleophilic aromatic substitution (


)  of 2,3-difluorobenzonitrile offers the shortest path, it suffers from moderate yields and high-pressure requirements. The classical cyanation  of 2-bromo-6-fluoroaniline provides reliability but introduces significant safety and waste disposal liabilities.

Our Recommendation: The Thermal Rearrangement of 7-Fluoroisatin Oxime is the superior route for scale-up and safety. It delivers the highest yield (~78%), avoids the use of free cyanide salts, and utilizes 2-fluoroaniline—a commoditized, low-cost starting material.

Strategic Analysis: Route Comparison

The following table summarizes the performance metrics for the three primary methodologies.

MetricRoute A:

Ammonolysis
Route B: Classical Cyanation Route C: Isatin Rearrangement
Starting Material 2,3-Difluorobenzonitrile2-Bromo-6-fluoroaniline7-Fluoroisatin (from 2-Fluoroaniline)
Reagents

(gas), Ethanol
CuCN, DMF

, DMF
Step Count 112 (from Isatin)
Yield ~50%60–70%78%
Safety Profile Moderate: High pressure (200 psi)Low: Heavy metals, Cyanide toxicityHigh: No pressure, no metal cyanides
Scalability Limited by autoclave volumeLimited by waste disposalExcellent: Thermal flow or batch

Detailed Technical Analysis

Route A: Nucleophilic Aromatic Substitution ( )

The Direct Approach

This route exploits the directing effect of the nitrile group to activate the ortho-fluorine for displacement by ammonia.

  • Mechanism: The strong electron-withdrawing nature of the nitrile group at C-1 activates the C-2 fluorine atom. However, the competing directing effect of the C-3 fluorine can lead to regioisomeric impurities, limiting the yield.

  • Protocol Overview: 2,3-Difluorobenzonitrile is heated with ammonia-saturated ethanol in a sealed autoclave at 140°C.

  • Critical Drawback: The reaction requires high pressure (~200 psi) to maintain ammonia concentration in the liquid phase. The formation of the regioisomer (2-fluoro-6-aminobenzonitrile) and hydrolysis byproducts reduces the isolated yield to approximately 50%.

Route B: Rosenmund-von Braun Cyanation

The Classical Approach

This method replaces the bromine atom of 2-bromo-6-fluoroaniline with a nitrile group using copper(I) cyanide.

  • Mechanism: Oxidative addition of Cu(I) into the C-Br bond followed by reductive elimination.

  • Protocol Overview: Refluxing the aryl bromide with CuCN in DMF or NMP at >150°C.

  • Critical Drawback: The "black tar" workup associated with copper salts is notorious on a kilogram scale. Furthermore, the starting material (2-bromo-6-fluoroaniline) is significantly more expensive than 2-fluoroaniline, and the use of stoichiometric heavy metal cyanides creates a severe waste disposal burden (high E-factor).

Route C: Thermal Rearrangement of 7-Fluoroisatin Oxime

The High-Performance Recommendation

This route is an elegant application of functional group interconversion that builds the nitrile moiety in situ via fragmentation, bypassing the need for external cyanide sources.

  • Mechanism:

    • Condensation: 7-Fluoroisatin reacts with hydroxylamine to form the oxime.

    • Fragmentation: Under thermal conditions (180°C), the oxime undergoes a Beckmann-type fragmentation/dehydration. The isatin ring opens, and the oxime functionality converts directly into a nitrile group while decarboxylating, yielding the target aniline derivative.

  • Key Advantage: This route uses 2-fluoroaniline (a cheap commodity chemical) as the ultimate progenitor (via the Sandmeyer isatin synthesis). It is chemically robust and avoids hazardous pressure or toxicity hazards.

Visualizing the Synthesis Landscape

The following diagram illustrates the chemical pathways and the decision logic for selecting Route C.

SynthesisRoutes Start_Cheap 2-Fluoroaniline (Commodity) Inter_Isatin 7-Fluoroisatin Start_Cheap->Inter_Isatin Sandmeyer Synthesis Start_Exp 2-Bromo-6-fluoroaniline (High Cost) Target This compound (Target) Start_Exp->Target Route B: CuCN (Toxic, High Waste) Start_Direct 2,3-Difluorobenzonitrile (Moderate Cost) Start_Direct->Target Route A: NH3/EtOH (High Pressure, Low Yield) Inter_Oxime (Z)-7-fluoro-3-(hydroxyimino) indolin-2-one Inter_Isatin->Inter_Oxime NH2OH·HCl Condensation Inter_Oxime->Target Route C: Thermal Rearrangement (High Yield, Safe)

Figure 1: Comparative workflow of synthesis routes. Route C (Green) offers the most logical progression from commodity starting materials to high-purity product.

Experimental Protocol: Route C (Recommended)

Objective: Synthesis of this compound via thermal rearrangement.

Reagents:

  • (Z)-7-Fluoro-3-(hydroxyimino)indolin-2-one (Precursor)

  • Dimethylformamide (DMF) - Anhydrous

  • Ethyl Acetate (EtOAc)[1]

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (Z)-7-fluoro-3-(hydroxyimino)indolin-2-one (1.0 equiv) in anhydrous DMF (approx. 50 volumes). The solution will appear amber/brown.[1]

  • Thermal Reaction: Heat the solution to 180°C . Ensure the internal temperature reaches at least 152°C to drive the rearrangement.

  • Monitoring: Maintain reflux for 3 hours . Monitor via TLC or HPLC for the disappearance of the oxime peak.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with water (equal volume to DMF) and saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
       volumes).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (eluent: Dichloromethane or Hexane/EtOAc gradient).

  • Validation: The product should be obtained as an off-white solid.

    • Expected Yield: 75–78%

    • Purity: >98% (HPLC)

References

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In Silico Deep Dive: A Comparative Performance Guide to 2-Amino-3-fluorobenzonitrile and its Analogs in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a cornerstone of rational drug design.[1][2] This guide provides an in-depth, in silico comparative analysis of 2-Amino-3-fluorobenzonitrile, a versatile building block, against its non-fluorinated parent, 2-aminobenzonitrile, and its structural isomer, 3-amino-2-fluorobenzonitrile. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework to anticipate the physicochemical, pharmacokinetic, and toxicological profiles of these key scaffolds, thereby enabling more informed decisions in the early stages of drug discovery.

The causality behind this in silico first approach is rooted in efficiency and resource management. Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can flag problematic compounds before significant investment in synthesis and in vitro testing, streamlining the development pipeline.[3][4] This guide will not only present predicted data but also elucidate the methodologies behind these predictions, offering a self-validating system for computational assessment.

Comparative Molecular Scaffolds

To understand the impact of the fluorine substituent and its positional chemistry, we have selected two key comparators for our analysis of this compound:

  • 2-Aminobenzonitrile: The parent scaffold, lacking the fluorine atom. This allows for a direct assessment of the effects of fluorination.

  • 3-Amino-2-fluorobenzonitrile: A structural isomer. This comparison will highlight how the relative positions of the amino, fluoro, and nitrile groups can significantly alter the molecule's properties.

Compound NameStructureRationale for Inclusion
This compound this compoundTarget Molecule: To predict its drug-like properties.
2-Aminobenzonitrile 2-AminobenzonitrileParent Compound: To establish a baseline and evaluate the effect of fluorination.
3-Amino-2-fluorobenzonitrile 3-Amino-2-fluorobenzonitrileIsomer: To assess the impact of substituent positioning on molecular properties.[5]

Predictive Methodologies: A Self-Validating Workflow

The following sections detail the in silico protocols used to generate the predictive data. These computational models are built upon extensive experimental datasets and employ a variety of algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, to forecast molecular behavior.[4][6][7]

Experimental Protocol 1: Physicochemical Property Prediction
  • Molecular Input: The 2D structure of each compound (in SMILES format) is submitted to the prediction engine.

  • Lipophilicity (logP): The algorithm calculates the octanol-water partition coefficient (logP) using methods like atom-based contributions or topological indices. This is a crucial predictor of membrane permeability and solubility.

  • Aqueous Solubility (logS): The model predicts the intrinsic aqueous solubility, a critical factor for oral bioavailability.

  • pKa: The ionization constant (pKa) of the amino group is predicted. This is vital for understanding the molecule's charge state at physiological pH, which influences receptor binding and cell penetration.

Experimental Protocol 2: ADME Profile Prediction
  • Blood-Brain Barrier (BBB) Penetration: Models assess the likelihood of a compound crossing the BBB based on parameters like molecular weight, polar surface area (PSA), and lipophilicity.[8][9][10] This is a critical consideration for CNS drug candidates.

  • P-glycoprotein (P-gp) Interaction: The models predict whether the compounds are substrates or inhibitors of P-gp, a key efflux transporter that can limit drug absorption and distribution.[11][12][13]

  • Cytochrome P450 (CYP) Inhibition: The potential for inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is predicted.[14][15][16] CYP inhibition is a primary cause of drug-drug interactions.

  • Metabolic Stability: The likelihood of the molecule being metabolized by liver microsomes is estimated, providing an early indication of its half-life.[17][18]

Experimental Protocol 3: Toxicity Endpoint Prediction
  • hERG Inhibition: The potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel is assessed.[19][20] hERG blockade is a major cause of drug-induced cardiac arrhythmias.

  • Acute Oral Toxicity (LD50): The model provides an estimated LD50 value in rats, offering an early flag for potential toxicity.

In Silico Prediction Workflow

G cluster_input Molecular Input cluster_physchem Physicochemical Properties cluster_adme ADME Profile cluster_tox Toxicology Profile cluster_output Comprehensive Profile & Decision Mol_Structure 2D Molecular Structure (SMILES) LogP Lipophilicity (logP) Mol_Structure->LogP Protocol 1 LogS Aqueous Solubility (logS) Mol_Structure->LogS Protocol 1 pKa Ionization Constant (pKa) Mol_Structure->pKa Protocol 1 BBB BBB Penetration Mol_Structure->BBB Protocol 2 Pgp P-gp Substrate/Inhibitor Mol_Structure->Pgp Protocol 2 CYP CYP450 Inhibition Mol_Structure->CYP Protocol 2 MetStab Metabolic Stability Mol_Structure->MetStab Protocol 2 hERG hERG Inhibition Mol_Structure->hERG Protocol 3 LD50 Acute Toxicity (LD50) Mol_Structure->LD50 Protocol 3 Decision Prioritize / Deprioritize for Synthesis LogP->Decision LogS->Decision pKa->Decision BBB->Decision Pgp->Decision CYP->Decision MetStab->Decision hERG->Decision LD50->Decision G F_Sub Fluorine Substitution EWG ↑ Electron-Withdrawing Effect F_Sub->EWG Lipophilicity ↑ Lipophilicity (logP) F_Sub->Lipophilicity MetStab ↑ Metabolic Stability F_Sub->MetStab pKa ↓ Basicity (pKa) EWG->pKa Solubility ↓ Aqueous Solubility (logS) Lipophilicity->Solubility hERG ↑ Potential hERG Affinity Lipophilicity->hERG

Caption: Impact of fluorine substitution on key molecular properties.

Conclusion and Forward Look

This in silico analysis provides a foundational guide for researchers working with this compound and its analogs. Our predictive models suggest that while fluorination offers a distinct advantage in terms of metabolic stability, it necessitates careful management of lipophilicity and aqueous solubility.

Key takeaways:

  • This compound presents a balanced profile, with moderately increased lipophilicity and a significant predicted boost in metabolic stability over its non-fluorinated counterpart.

  • The isomeric position matters: 3-Amino-2-fluorobenzonitrile is predicted to have a more pronounced decrease in the basicity of its amino group, which could be leveraged for specific target interactions, but may also have slightly poorer solubility.

The data and workflows presented herein are intended to serve as a robust starting point. Experimental validation is the crucial next step. By integrating these predictive insights early, research teams can design more efficient experimental plans, prioritize the most promising scaffolds, and accelerate the journey from chemical concept to clinical candidate.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-fluorobenzonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Amino-3-fluorobenzonitrile analogs, a promising scaffold in the development of targeted kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the key structural determinants for potent and selective kinase inhibition.

The 2-aminobenzonitrile core is a well-established pharmacophore in medicinal chemistry, frequently utilized as a template for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a fluorine atom at the 3-position of this scaffold offers a strategic advantage in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide will delve into the nuanced effects of substitutions on this fluorinated scaffold, providing a framework for the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Privileged Starting Point for Kinase Inhibitors

The 2-amino and nitrile groups in the this compound scaffold are key to its utility. These functional groups are readily derivatized, allowing for the construction of a wide array of heterocyclic systems, most notably quinazolines, which are found in numerous FDA-approved kinase inhibitors.[1] The ortho-disposition of the amino and cyano groups facilitates cyclization reactions, providing a straightforward entry into these complex and biologically relevant molecules.

Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors are a cornerstone of modern oncology, and the development of novel scaffolds with improved potency and selectivity is an ongoing effort in the field.[3] The this compound scaffold serves as an excellent starting point for the development of such inhibitors.

Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity

The following table summarizes the inhibitory activities of a hypothetical series of this compound analogs against EGFR, based on established SAR trends for similar kinase inhibitors. This data is illustrative and serves to highlight the key structural modifications that influence potency.

Compound IDR1 (at Amino Group)R2 (at C5)R3 (at C6)EGFR IC50 (nM)Notes
1a HHH>1000Unsubstituted scaffold shows weak activity.
1b 4-AnilinoquinazolineHH50Introduction of a known kinase-binding motif significantly improves potency.
1c 4-(3-ethynylphenyl)amino-quinazolineHH5Ethynyl group at the meta-position of the aniline ring enhances binding affinity.
1d 4-AnilinoquinazolineBrH25Introduction of a bromine at the C5 position can increase potency through halogen bonding.
1e 4-AnilinoquinazolineHOCH380A methoxy group at the C6 position can modulate solubility and potency.
1f 4-Anilinoquinazoline with solubilizing groupHH15Addition of a solubilizing group (e.g., morpholine) on the quinazoline ring can improve physicochemical properties.

Key SAR Insights:

  • The Amino Group (N-Substitution): The primary amino group is a critical handle for introducing larger, more complex moieties that can interact with the hinge region of the kinase ATP-binding pocket. As demonstrated by the significant increase in potency from compound 1a to 1b , the addition of a 4-anilinoquinazoline group, a well-known kinase hinge-binder, is crucial for high-affinity binding.

  • Substitutions on the Anilino Ring: Further modifications to the anilino portion of the hinge-binding fragment can fine-tune potency. The introduction of an ethynyl group at the meta-position, as seen in compound 1c , is a common strategy to enhance interactions within the active site, often leading to a significant boost in inhibitory activity.[5]

  • Substitution on the Benzene Ring (R2 and R3): The benzene ring of the this compound core provides additional vectors for modification. Small electron-withdrawing groups, such as bromine at the C5 position (1d ), can potentially form halogen bonds with the protein, thereby increasing binding affinity. Substituents at the C6 position, like a methoxy group (1e ), can influence both potency and solubility.

  • Physicochemical Properties: The incorporation of solubilizing groups, such as a morpholine moiety on the quinazoline ring (1f ), is a common practice in kinase inhibitor design to improve the overall drug-like properties of the molecule, including solubility and cell permeability, which are critical for in vivo efficacy.

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties This compound This compound R1 R1 (Amino Group) Hinge Binding This compound->R1 R2 R2 (C5 Position) Hydrophobic Pocket This compound->R2 R3 R3 (C6 Position) Solvent Exposed Region This compound->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity R1->Selectivity R2->Potency R3->Potency PK Pharmacokinetics R3->PK Synthesis_Workflow Start This compound Step1 Reaction with DMF-DMA Start->Step1 Intermediate1 N'-(2-cyano-6-fluorophenyl)-N,N-dimethylformimidamide Step1->Intermediate1 Step2 Cyclization with 3-ethynylaniline Intermediate1->Step2 Product 4-(3-ethynylphenyl)amino-quinazoline Analog Step2->Product Signaling_Pathway cluster_pathway Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor This compound Analog (Inhibitor) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

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Comparative Kinetic Analysis of Suzuki-Miyaura Coupling Reactions: 2-Amino-3-fluorobenzonitrile vs. 2-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The Critical Role of Reaction Kinetics in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), understanding the rate at which a chemical reaction proceeds is paramount. Reaction kinetics not only dictates the efficiency and economic viability of a synthetic route but also provides deep insights into the underlying reaction mechanism. This knowledge is crucial for process optimization, scale-up, and ensuring consistent product quality. 2-Amino-3-fluorobenzonitrile is a key building block in medicinal chemistry, valued for the synthetic versatility of its amino and cyano functionalities.[1] The presence of a fluorine atom significantly influences its chemical properties, making a quantitative analysis of its reactivity essential for predictable and controlled synthetic outcomes.

This guide provides an in-depth, comparative kinetic analysis of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will compare the performance of this compound against its non-fluorinated analog, 2-Aminobenzonitrile. This direct comparison will allow us to isolate and quantify the electronic effect of the ortho-fluorine substituent on the reaction rate. The methodologies and insights presented herein are designed to be directly applicable for researchers and scientists aiming to develop robust and efficient synthetic processes.

The Reaction Under Study: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds common in pharmaceuticals.[2][3] The reaction typically involves an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium(0) complex.[3] The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3]

For our kinetic investigation, we will focus on the coupling of our aminobenzonitrile substrates with phenylboronic acid. The reaction progress will be monitored by quantifying the disappearance of the starting material over time.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) label_oa Oxidative Addition (Rate-Determining Step) pd0->label_oa oa_complex Ar-Pd(II)-X L_m (Oxidative Addition Complex) label_trans Transmetalation oa_complex->label_trans trans_complex Ar-Pd(II)-Ar' L_m (Transmetalation Complex) product Ar-Ar' (Product) trans_complex->product label_re Reductive Elimination trans_complex->label_re label_oa->oa_complex + Ar-X label_trans->trans_complex + Ar'B(OH)2 (Base) label_re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Framework: The Electronic Influence of Fluorine

The primary difference between our two substrates is the presence of a fluorine atom at the 3-position of the benzonitrile ring. Fluorine is highly electronegative and exerts a strong electron-withdrawing effect through the sigma bonds (the -I or inductive effect). In the context of the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide (or in this case, a related substrate) to the Pd(0) center is often the rate-determining step.[4] An electron-deficient aromatic ring can accelerate this step. Therefore, our central hypothesis is:

  • Hypothesis: The electron-withdrawing fluorine atom in this compound will increase the rate of the oxidative addition step compared to 2-Aminobenzonitrile, leading to a faster overall reaction rate.

To test this, we will perform parallel kinetic experiments under identical conditions and determine the reaction rate constants for both substrates.

Experimental Design & Protocols

Scientific integrity demands that a comparative study be conducted under rigorously controlled, identical conditions. The following protocol outlines a robust method for acquiring high-quality kinetic data.

Part 1: Materials and Instrumentation
Reagent/EquipmentSpecificationPurpose
Substrates This compound (>98%), 2-Aminobenzonitrile (>98%)Reactants
Coupling Partner Phenylboronic Acid (>98%)Source of the aryl group
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Palladium(0) source
Base Potassium Carbonate (K₂CO₃), anhydrousActivates the boronic acid
Solvent 1,4-Dioxane/Water (4:1 v/v), HPLC gradeReaction medium
Internal Standard Biphenyl (>99%)For accurate quantification via HPLC
Instrumentation High-Performance Liquid Chromatography (HPLC) with UV detectorTo monitor reactant concentration
Reaction Vessel Jacketed glass reactor with overhead stirrer and temperature controlEnsures constant temperature
Part 2: Kinetic Experiment Workflow

The entire process, from reaction setup to data analysis, must be standardized to ensure comparability.

Kinetic_Workflow cluster_prep Preparation cluster_run Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate, Internal Standard) setup_reactor Set up Reactor (Solvent, Base, Temp = 80°C) prep_reagents->setup_reactor add_reagents Add Substrate, Boronic Acid, & Catalyst to Reactor setup_reactor->add_reagents start_timer Start Timer (t=0) add_reagents->start_timer sampling Withdraw Aliquots at Timed Intervals start_timer->sampling quench Quench Sample (e.g., with cold water) sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis quantify Quantify [Substrate] vs. Internal Standard hplc_analysis->quantify plot_data Plot ln[Substrate] vs. Time quantify->plot_data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k

Caption: Standardized workflow for the kinetic analysis experiment.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed for one of the substrates. It must be repeated identically for the other substrate.

  • Reactor Setup: To a 100 mL jacketed reactor equipped with a condenser, overhead stirrer, and temperature probe, add potassium carbonate (3.0 mmol), 1,4-dioxane (40 mL), and water (10 mL). Begin stirring and heat the mixture to a constant internal temperature of 80°C.

  • Reagent Addition: Once the temperature is stable, add the aryl substrate (this compound or 2-Aminobenzonitrile, 1.0 mmol), phenylboronic acid (1.2 mmol), and biphenyl (internal standard, 0.5 mmol).

  • Reaction Initiation: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the reactor. This marks the start of the reaction (t=0).

  • Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60, 90 minutes), withdraw a 0.2 mL aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by dispensing it into a vial containing 1.8 mL of cold acetonitrile/water (1:1). This dilution and rapid cooling effectively stops the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard (biphenyl).

  • Data Processing: Calculate the concentration of the substrate at each time point. Assuming the reaction follows pseudo-first-order kinetics (due to the excess of the boronic acid), plot the natural logarithm of the substrate concentration (ln[Substrate]) against time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant, k.

Results and Discussion: A Quantitative Comparison

The kinetic data obtained from the experiments described above allow for a direct and objective comparison of the two substrates. The following table summarizes representative data that would be expected from such an analysis.

ParameterThis compound2-Aminobenzonitrile
Initial Concentration [S]₀ (M) 0.020.02
Pseudo-First-Order Rate Constant, k (min⁻¹) 0.04150.0182
Correlation Coefficient (R²) 0.9970.995
Reaction Half-life (t₁/₂) (min) 16.738.1

Note: Data are representative and for illustrative purposes.

Analysis of Kinetic Data

The results clearly demonstrate a significant difference in reactivity.

  • Rate Constant: The rate constant (k) for this compound is approximately 2.3 times larger than that for 2-Aminobenzonitrile. This quantitatively confirms our hypothesis that the fluorinated substrate reacts faster.

  • Half-Life: The reaction half-life (t₁/₂ = 0.693/k), which is the time required for 50% of the reactant to be consumed, is significantly shorter for the fluorinated compound (16.7 minutes vs. 38.1 minutes). This provides a practical measure of the enhanced reaction speed.

  • Mechanistic Implications: The increased reaction rate for this compound is strong evidence for the powerful electron-withdrawing inductive effect of the ortho-fluorine atom.[5] This effect makes the carbon atom attached to the amino group more electrophilic and thus more susceptible to the initial oxidative addition by the Pd(0) catalyst. While the amino group is an electron-donating group, the strong, localized inductive effect of the adjacent fluorine atom dominates, accelerating the rate-determining step of the catalytic cycle.

Conclusion for the Practicing Scientist

This comparative guide demonstrates a robust framework for the kinetic analysis of synthetically important reactions. For drug development professionals, the key takeaways are:

  • Predictive Power of Structure: Small structural modifications, such as the addition of a fluorine atom, can have a profound and quantifiable impact on reaction rates. The inductive effect of electron-withdrawing groups can be strategically used to accelerate key bond-forming reactions like the Suzuki-Miyaura coupling.[5]

  • Importance of Quantitative Data: Moving beyond simple yield comparisons to determining rate constants provides a much deeper understanding of a reaction. This quantitative data is essential for effective process optimization, troubleshooting, and ensuring batch-to-batch reproducibility during scale-up.

  • A Versatile Protocol: The experimental workflow detailed here is not limited to the specific substrates discussed. It can be readily adapted to compare the kinetics of various substrates, catalysts, or reaction conditions, providing a powerful tool for rational process development.[6]

By systematically applying kinetic analysis, researchers can make more informed decisions, leading to the development of more efficient, reliable, and cost-effective synthetic routes for novel therapeutics.

References
  • Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. MDPI.
  • Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI.
  • What is the synthesis method of this compound?. Guidechem.
  • This compound | 115661-37-5. Biosynth.
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications.
  • Kinetic Methods. Chemistry LibreTexts.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central.
  • Organic Letters Current Issue. ACS Publications.
  • The Chemistry of 4-Amino-2-chloro-3-fluorobenzonitrile: Synthesis and Applications. LinkedIn.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC - NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles.... NIH.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.... MDPI.
  • Determination of aromatic amines and phenols by kinetic methods based on Landolt effect. ResearchGate.
  • Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... IUCr Journals.
  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.... Graz University of Technology.

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Safety Operating Guide

Navigating the Safe Handling of 2-Amino-3-fluorobenzonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so in the safest manner possible. The compound 2-Amino-3-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science, but its handling requires a thorough understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is classified as a hazardous substance. The rationale for stringent PPE protocols is rooted in its specific toxicological profile. According to safety data sheets (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause significant skin and serious eye irritation, and may also lead to respiratory irritation.[1][3] The nitrile functional group (-CN) also warrants caution, as related compounds can sometimes metabolize to release cyanide, although this specific risk is not highlighted for this molecule in the provided SDS. The primary routes of exposure we must guard against are dermal contact, inhalation of the powder, and eye contact.

The Core Ensemble: Your First Line of Defense

Every interaction with this compound, regardless of scale, necessitates a baseline of essential PPE. This foundational layer is designed to prevent accidental exposure during routine handling.

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn. These prevent particles from entering the eyes from the side.

  • Best Practice/Splash Hazard: When handling solutions or performing any operation with a risk of splashing, chemical splash goggles are required. For enhanced protection, particularly when working with larger quantities or outside of a fume hood, a full-face shield should be worn in conjunction with safety goggles.[3][4]

The compound is categorized as harmful in contact with skin.[1][2] Consequently, selecting the correct gloves is critical.

  • Glove Type: Nitrile gloves are the recommended choice for handling this compound. Nitrile butadiene rubber offers excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.[5][6]

  • Protocol: Always inspect gloves for any signs of degradation or puncture before use.[7][8] Use proper glove removal techniques to avoid contaminating your skin. For tasks with prolonged chemical contact, consider double-gloving.

To prevent the solid powder or solutions from contaminating your personal clothing and skin, appropriate body protection is essential.

  • Standard Use: A clean, buttoned laboratory coat is the standard requirement for handling small quantities in a controlled environment.

  • Increased Risk Scenarios: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]

As a fine powder, this compound poses an inhalation risk that can cause respiratory irritation.[1][3]

  • Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls. Always handle the solid compound inside a certified chemical fume hood.[7]

  • When Respirators are Necessary: If engineering controls are not feasible or during a large spill cleanup where dust may be generated, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with P2 (EN 143) cartridges is appropriate for filtering fine particles.[3][8]

PPE Selection by Task: A Risk-Based Approach

The level of PPE should be commensurate with the risk of exposure for a given task. The following table provides guidance for common laboratory operations.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in Fume Hood) Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot required
Preparing Solutions (in Fume Hood) Chemical splash gogglesSingle pair of nitrile glovesLaboratory coatNot required
Transferring Solutions (Benchtop) Chemical splash goggles & face shieldDouble-gloved with nitrile glovesLaboratory coat & chemical apronNot required
Large-Scale Reaction (>5g) Chemical splash goggles & face shieldDouble-gloved with nitrile glovesLaboratory coat & chemical apronAssess need based on setup
Spill Cleanup (Solid) Chemical splash gogglesHeavy-duty nitrile glovesLaboratory coat or coverallsN95 dust mask or P2 respirator
Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if needed): Put on your N95 mask or respirator. Perform a seal check.

  • Eye Protection: Put on safety glasses or goggles.

  • Face Shield (if needed): Place the face shield over your safety goggles.

  • Gloves: Put on your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface.

  • Face Shield/Goggles: Remove eye and face protection from the back of your head.

  • Body Protection: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Respiratory Protection: Remove your mask or respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plan

Safe handling extends beyond personal protection to include your operational and waste disposal plans.

  • Operational Plan: All work with this compound solid should be conducted in a well-ventilated area, preferably a designated chemical fume hood, to minimize inhalation exposure.[1][3][7] An eye wash station and emergency shower must be readily accessible.[9]

  • Spill Response: In the event of a spill, evacuate the immediate area and alert personnel. Wearing the appropriate PPE as outlined in the table above, clean up the spill using dry methods (e.g., sweeping or using a vacuum with HEPA filtration) to avoid generating dust.[3] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Disposal Plan: All disposable PPE (gloves, masks) that comes into contact with this compound must be considered contaminated. Dispose of it in a designated hazardous waste container.[1][2] Do not discard it in the regular trash. Unused or waste material should be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][10]

PPE Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow start Start: Task with This compound ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses start->ppe_base is_solid Handling solid powder? in_hood Working in a chemical fume hood? is_solid->in_hood Yes large_spill Large spill or dust generation? is_solid->large_spill No (Solution) splash_risk Risk of splash or aerosol generation? in_hood->splash_risk Yes ppe_respirator Add: N95/P2 Respirator in_hood->ppe_respirator No ppe_goggles Upgrade to: Chemical Splash Goggles splash_risk->ppe_goggles Yes end_task Proceed with Task splash_risk->end_task No large_spill->splash_risk No large_spill->ppe_respirator Yes ppe_base->is_solid ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->end_task ppe_respirator->splash_risk

Caption: PPE selection workflow for this compound.

References

  • 3-NITROBENZOTRIFLUORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. Available from: [Link]

  • INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. Gima. Available from: [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. Safety-Gloves. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. Available from: [Link]

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.